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  • Product: 5-Bromocyclooct-1-ene
  • CAS: 4103-12-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure, Stereochemistry, and Synthesis of 5-Bromocyclooct-1-ene

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromocyclooct-1-ene, a halogenated cycloalkene, represents a versatile synthetic intermediate with significant potential in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromocyclooct-1-ene, a halogenated cycloalkene, represents a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structural and stereochemical features, stemming from the eight-membered ring and the presence of both an alkene and an allylic bromide, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of 5-Bromocyclooct-1-ene, with a focus on the underlying principles and practical considerations for its use in a laboratory setting.

Molecular Structure and Stereochemistry

The systematic IUPAC name for the most common isomer of 5-Bromocyclooct-1-ene is (Z)-5-bromocyclooct-1-ene . The molecule consists of an eight-membered carbon ring containing a cis-configured double bond and a bromine atom at the allylic position (C5).

Isomerism

5-Bromocyclooct-1-ene can exist as several isomers, including:

  • Constitutional Isomers: The position of the bromine atom and the double bond can vary within the cyclooctene ring. However, the allylic bromination of (Z)-cyclooctene, the most common synthetic route, primarily yields 5-Bromocyclooct-1-ene. Due to the formation of a resonance-stabilized allylic radical intermediate, a mixture of constitutional isomers can be obtained.[1]

  • Geometric Isomers: The double bond in the cyclooctene ring can exist in either a cis (Z) or trans (E) configuration. The eight-membered ring is the smallest cycloalkene that can accommodate a stable trans double bond. (1E)-1-Bromocyclooct-1-ene is a known, but less common, isomer.[2]

  • Enantiomers: The non-planar and chiral nature of the various conformations of the cyclooctene ring means that 5-Bromocyclooct-1-ene is a chiral molecule and can exist as a pair of enantiomers. The specific synthesis method will determine whether a racemic mixture or an enantiomerically enriched product is obtained.

Conformational Analysis

The conformational landscape of the cyclooctene ring is complex, with multiple low-energy conformations possible. The presence of the double bond and the bromine substituent further influences the preferred conformations. Understanding these conformations is crucial for predicting the molecule's reactivity.

Synthesis of (Z)-5-Bromocyclooct-1-ene

The most direct and widely employed method for the synthesis of (Z)-5-Bromocyclooct-1-ene is the allylic bromination of (Z)-cyclooctene using N-bromosuccinimide (NBS).[3][4][5] This reaction proceeds via a free-radical chain mechanism.

Reaction Mechanism

The Wohl-Ziegler reaction provides the mechanistic framework for the allylic bromination with NBS.[4][6] The key steps are:

  • Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN), to generate a bromine radical (Br•).[3]

  • Propagation:

    • The bromine radical abstracts an allylic hydrogen from (Z)-cyclooctene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).

    • The allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the product, (Z)-5-Bromocyclooct-1-ene, and a new bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr.[5][7]

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration NBS NBS Br_radical_1 Br• NBS->Br_radical_1 hν or AIBN Cyclooctene (Z)-Cyclooctene Br_radical_1->Cyclooctene Allylic_Radical Allylic Radical Cyclooctene->Allylic_Radical + Br• Product (Z)-5-Bromocyclooct-1-ene Allylic_Radical->Product + Br₂ Allylic_Radical->Product Br_radical_2 Br• NBS_regen NBS HBr->NBS_regen Product->Br_radical_2 regenerates Br2_regen Br₂ NBS_regen->Br2_regen + HBr HBr_regen HBr Succinimide Succinimide

Caption: Mechanism of Allylic Bromination of (Z)-Cyclooctene with NBS.

Experimental Protocol

Materials:

  • (Z)-Cyclooctene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Apparatus for reflux, filtration, and solvent removal (rotary evaporator)

  • Apparatus for purification (e.g., fractional distillation or flash column chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (Z)-cyclooctene and the chosen solvent (e.g., CCl₄).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux (or irradiate with a UV lamp) and maintain for several hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Safety Precautions:

  • NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Purification and Characterization

Purification of 5-Bromocyclooct-1-ene from the reaction mixture is crucial to remove unreacted starting materials, the succinimide byproduct, and any isomeric byproducts.

Purification Methods
  • Filtration: To remove the insoluble succinimide.

  • Aqueous Workup: To remove water-soluble impurities.

  • Fractional Distillation: Effective for separating the product from lower-boiling starting materials and higher-boiling byproducts.

  • Flash Column Chromatography: A common technique for the purification of organic compounds, allowing for the separation of isomers based on their polarity.

Spectroscopic Characterization

The structure and purity of 5-Bromocyclooct-1-ene are confirmed using various spectroscopic techniques. Although specific, dedicated spectra for this compound were not found in the searched literature, the expected spectral features are outlined below based on general principles and data for similar compounds.

Table 1: Predicted Spectroscopic Data for (Z)-5-Bromocyclooct-1-ene

Technique Expected Features
¹H NMR - Olefinic protons (C1-H, C2-H): Multiplet in the range of δ 5.5-6.0 ppm. - Proton on the carbon bearing bromine (C5-H): Multiplet in the range of δ 4.5-5.0 ppm. - Allylic protons (C3-H₂, C8-H₂): Multiplets in the range of δ 2.0-2.5 ppm. - Other methylene protons (C4-H₂, C6-H₂, C7-H₂): Multiplets in the range of δ 1.2-2.0 ppm.
¹³C NMR - Olefinic carbons (C1, C2): Peaks in the range of δ 125-135 ppm. - Carbon bearing bromine (C5): Peak in the range of δ 50-60 ppm. - Allylic carbons (C3, C8): Peaks in the range of δ 30-40 ppm. - Other methylene carbons (C4, C6, C7): Peaks in the range of δ 25-35 ppm.
IR Spectroscopy - C=C stretch: Weak to medium absorption around 1650 cm⁻¹. - =C-H stretch (alkene): Absorption above 3000 cm⁻¹. - C-H stretch (alkane): Absorptions below 3000 cm⁻¹. - C-Br stretch: Absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺): A pair of peaks of nearly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z = 188 and 190. - Fragment ions: A prominent peak corresponding to the loss of bromine ([M-Br]⁺) at m/z = 109.

Applications in Synthesis

5-Bromocyclooct-1-ene is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups. The allylic bromide can participate in nucleophilic substitution reactions, while the double bond can undergo a variety of addition reactions. While specific examples of its use in drug development are not widely documented in the searched literature, its potential applications can be inferred from the reactivity of similar compounds like 5-bromo-1-pentene, which is used in the synthesis of anticancer and antimicrobial agents.

Potential synthetic transformations involving 5-Bromocyclooct-1-ene include:

  • Nucleophilic Substitution: The bromide can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups.

  • Grignard Reagent Formation: The C-Br bond can be converted to a Grignard reagent, which can then react with various electrophiles.

  • Coupling Reactions: The compound can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds.

  • Addition Reactions: The double bond can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation.

Conclusion

5-Bromocyclooct-1-ene is a fascinating molecule with a rich stereochemical landscape and significant synthetic utility. Its preparation via the allylic bromination of (Z)-cyclooctene is a classic example of a free-radical reaction. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use as a building block in the synthesis of more complex molecules for applications in materials science, and potentially in the development of new therapeutic agents. Further research into the specific applications of this versatile intermediate is warranted.

References

  • Allylic Bromination Using NBS - YouTube. (2014, February 10). Retrieved from [Link]

  • Allylic and Benzylic Bromination with NBS | Chad's Prep®. (n.d.). Retrieved from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 5-Bromocyclooct-1-ene | C8H13Br | CID 13297860. (n.d.). PubChem. Retrieved from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Arynes in Natural Product Synthesis. (2021). International Journal for Research in Applied Science and Engineering Technology, 9(7), 2395-2401.
  • Synthesis of (Z)-5-bromopent-2-ene - YouTube. (2024, January 31). Retrieved from [Link]

  • Emerging applications of 5-bromo-1-pentene in medicine. (n.d.). XinChem. Retrieved from [Link]

Sources

Exploratory

5-Bromocyclooct-1-ene: A Comprehensive Guide to Physical Properties, Spectral Characterization, and Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the realm of advanced macromolecular engineering and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the realm of advanced macromolecular engineering and bioorthogonal chemistry, 5-Bromocyclooct-1-ene (CAS: 4103-12-2) has emerged as a critical building block[1]. Characterized by an eight-membered medium ring, this molecule possesses significant ring strain (~16.7 kcal/mol), making it a highly reactive monomer for Ring-Opening Metathesis Polymerization (ROMP)[2]. Furthermore, the strategic placement of the bromine atom at the 5-position provides a versatile electrophilic handle for post-polymerization modifications, such as azidation for subsequent "click" chemistry applications[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper elucidates the causality behind synthetic methodologies, establishes self-validating experimental protocols, and provides a rigorous spectral baseline (NMR, IR, MS) to ensure high-fidelity characterization in your laboratory.

Thermochemical and Physical Properties

Understanding the physical parameters of 5-bromocyclooct-1-ene is essential for downstream purification (e.g., vacuum distillation) and stoichiometric precision in catalytic cycles. The data below summarizes the core physical and computational properties of the (Z)-isomer[3],[4].

PropertyValueReference / Note
IUPAC Name (1Z)-5-bromocycloocteneStandard nomenclature
CAS Number 4103-12-2 (General) / 17223-82-4 (Z-isomer)[5],[3]
Molecular Formula C₈H₁₃Br[4]
Molecular Weight 189.09 g/mol [3]
Monoisotopic / Exact Mass 188.02006 Da (for ⁷⁹Br)[3]
Topological Polar Surface Area 0 ŲHighly lipophilic[3]
Appearance Colorless to pale-yellow oilTypical for halogenated cycloalkenes
Boiling Point ~60 °C at 80 mbarExtrapolated from structurally similar derivatives

Synthesis Methodology: The Hydrobromination of 1,5-Cyclooctadiene

The most atom-economical and scalable route to 5-bromocyclooct-1-ene is the controlled hydrobromination of 1,5-cyclooctadiene (COD)[2].

Causality in Experimental Design

The primary challenge in this synthesis is preventing the di-addition of HBr, which would yield the undesired 1,5- or 1,6-dibromocyclooctane. We achieve strict mono-addition through a combination of solvent choice and kinetic control:

  • Solvent (Acetic Acid): Glacial acetic acid acts as a polar protic solvent that stabilizes the intermediate carbocation, facilitating the electrophilic addition.

  • Electronic Deactivation: Once the first equivalent of HBr adds to the ring, the highly electronegative bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). This electronic deactivation, coupled with transannular steric hindrance, significantly reduces the nucleophilicity of the remaining alkene, effectively halting the reaction at the mono-adduct stage[6].

Step-by-Step Protocol (Self-Validating System)

Reagents: 1,5-Cyclooctadiene (1.0 eq), 33% HBr in Acetic Acid (1.1 eq), Dichloromethane (DCM), Saturated NaHCO₃.

  • Initialization: Charge a flame-dried, round-bottom flask with 1,5-cyclooctadiene under an inert argon atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Low temperatures suppress the activation energy required for the second hydrobromination event, ensuring kinetic control.

  • Reagent Addition: Add 33% HBr in AcOH dropwise over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

  • Quenching: Slowly pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution until CO₂ evolution ceases (pH ~7-8). Causality: Neutralization prevents acid-catalyzed isomerization or degradation of the product during workup.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexanes). Yields typically range from 70–86%[2],[6].

Self-Validation Check: To validate the success of the mono-addition, acquire a crude ¹H NMR spectrum before column chromatography. The integration ratio of the alkene protons to the CH-Br proton must be exactly 2:1 . If the ratio is higher, unreacted COD remains; if lower, over-bromination has occurred[2].

Spectral Characterization Data

Accurate structural verification requires a multi-modal spectroscopic approach. Below is the consolidated spectral data for high-purity 5-bromocyclooct-1-ene.

Quantitative Spectral Summary Table
TechniqueSignal / PeakAssignment & Structural Correlation
¹H NMR (400 MHz, CDCl₃)δ 5.58–5.67 (m, 2H)Alkene Protons (CH=CH): Characteristic of the strained Z-alkene[2].
δ 4.28–4.34 (m, 1H)Methine Proton (CH-Br): Strongly deshielded by the adjacent halogen[2].
δ 1.97–2.46 (m, 8H)Allylic/Aliphatic Methylene Protons: Broad multiplet due to ring conformers[2].
δ 1.59–1.78 (m, 2H)Distal Methylene Protons: Furthest from the deshielding functional groups[2].
¹³C NMR (100 MHz, CDCl₃)δ 126.2, 129.5sp² Carbons (C=C): Asymmetry induced by the distant bromine atom[2].
δ 55.6sp³ Carbon (C-Br): Diagnostic peak for successful halogenation[2].
δ 25.2, 25.3, 27.0, 37.1, 39.7sp³ Methylene Carbons: Five distinct carbon environments confirming ring structure[2].
IR Spectroscopy ~3010–3020 cm⁻¹=C-H Stretch: Typical for cis-alkenes.
~2850–2930 cm⁻¹C-H Stretch: sp³ hybridized alkane backbone.
~1640–1650 cm⁻¹C=C Stretch: Weak signal due to pseudo-symmetry of the ring.
~690–750 cm⁻¹C-Br Stretch: Fingerprint region confirmation of the carbon-halogen bond.
Mass Spec (EI-MS) m/z 188 / 190 (1:1 ratio)Molecular Ion [M]⁺: The 1:1 isotopic doublet is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br)[3].
m/z 109[M - Br]⁺ Base Peak: Loss of the bromine radical yields a highly stable cyclooctenyl cation.

Mechanistic Workflow & Downstream Application

The diagram below illustrates the logical progression from the starting material through the controlled synthesis of 5-bromocyclooct-1-ene, and ultimately to its high-value application in Ring-Opening Metathesis Polymerization (ROMP) using Ruthenium-based (Hoveyda-Grubbs) catalysts[2].

G COD 1,5-Cyclooctadiene (Starting Material) Reaction Hydrobromination (HBr / AcOH, 0°C) COD->Reaction Electrophilic Addition Product 5-Bromocyclooct-1-ene (Target Monomer) Reaction->Product Mono-addition Control ROMP ROMP (Hoveyda-Grubbs Cat.) Product->ROMP Ring Strain Release Polymer Poly(5-bromocyclooctene) (Functional Polymer) ROMP->Polymer Polymerization

Workflow: Synthesis of 5-bromocyclooct-1-ene and its application in ROMP.

References

  • PubChem (NIH) - 5-Bromocyclooct-1-ene | C8H13Br | CID 13297860[Link]

  • ResearchGate - Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda-Grubbs Catalyst: An Efficient Approach toward High-Purity Functionalized Macrocyclic Oligo(cyclooctene)s[Link]

  • ResearchGate - Figure S15: 1H NMR spectra (CDCl3) of oligo(5-acetyloxycyclooct-1-ene)[Link]

Sources

Foundational

Technical Guide to the Safe Handling and Application of 5-Bromocyclooct-1-ene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 5-Bromocyclooct-1-ene (CAS No: 4103-12-2) is a valuable intermediate in synthetic organic chemistry, finding applicati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromocyclooct-1-ene (CAS No: 4103-12-2) is a valuable intermediate in synthetic organic chemistry, finding application in the development of novel molecular architectures and pharmaceutical compounds. Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the key safety information, handling precautions, emergency procedures, and disposal requirements for 5-Bromocyclooct-1-ene. The protocols described herein are designed to empower researchers to work safely with this compound, ensuring both personal safety and the integrity of their experimental work.

Core Safety Profile and Hazard Identification

5-Bromocyclooct-1-ene is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with irritation and acute toxicity upon ingestion.

GHS Classification: The compound is designated with the GHS07 pictogram, indicating that it is harmful and an irritant.[1]

  • Signal Word: Warning[1]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is crucial to note that the toxicological properties of 5-Bromocyclooct-1-ene have not been fully investigated.[2] Therefore, a precautionary approach is paramount, and all potential routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously controlled.

Physicochemical and Identification Data

A clear understanding of the compound's physical properties is the first step in a robust risk assessment.

PropertyValueSource
CAS Number 4103-12-2[1][3]
Molecular Formula C₈H₁₃Br[1][3]
Molecular Weight 189.1 g/mol [1]
Physical Form Solid or colorless to pale-yellow liquid.[1][1]
Purity Typically ≥95%[1]

Risk Assessment and Control Hierarchy

A systematic approach to risk management is essential. The following workflow illustrates the logical progression from identifying a task involving 5-Bromocyclooct-1-ene to executing it safely. The primary goal is to minimize exposure to As Low As Reasonably Practicable (ALARP).

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Assessment cluster_controls Phase 2: Implementation of Controls cluster_execution Phase 3: Execution & Review Task Identify Task (e.g., Weighing, Reaction Setup) Hazard Assess Hazards (H302, H315, H319, H335) Task->Hazard leads to Controls Determine Control Measures (Based on Hierarchy of Controls) Hazard->Controls informs Eng Engineering Controls (Fume Hood, Eyewash Station) Controls->Eng Controls->Eng Admin Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Execute Execute Procedure (Follow SOP) PPE->Execute Proceed to work Review Review & Document (Record Observations, Report Incidents) Execute->Review

Caption: Risk Assessment and Control Workflow for Handling 5-Bromocyclooct-1-ene.

Engineering Controls

The first line of defense is to handle the material within a controlled environment.

  • Chemical Fume Hood: All manipulations of 5-Bromocyclooct-1-ene, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to mitigate the risk of inhalation (H335).[4][5]

  • Safety Infrastructure: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[2][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and eye contact.

  • Eye Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are required to protect against splashes and vapors, addressing the H319 hazard.[2][6]

  • Hand Protection: Nitrile rubber gloves should be worn to prevent skin contact (H315). Gloves must be inspected before use and changed immediately if contamination occurs.[6]

  • Body Protection: A standard laboratory coat must be worn and kept fastened. Long-sleeved clothing is recommended.[6]

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for consistent and safe operations.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, gloves, lab coat).

  • Aliquotting:

    • If the material is a solid, use a spatula for transfers. Avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe.

    • Perform all transfers over a tray or secondary containment to catch any drips.

  • Reaction Setup: When adding to a reaction vessel, do so slowly to avoid splashing. Ensure the vessel is adequately secured.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Decontaminate the spatula, syringe, or any other equipment used.

    • Wipe down the work surface within the fume hood.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[5][7]

Storage Protocol

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

  • Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] Some suppliers recommend storage under an inert atmosphere at room temperature to preserve purity.[1]

  • Location: Keep away from heat, sparks, open flames, and other sources of ignition.[2][4]

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases, as these materials can lead to hazardous reactions.[2][6]

Emergency Procedures

In the event of an incident, a swift and correct response can significantly mitigate harm.

Spill Response

For a small laboratory spill:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or the ventilation is poor, evacuate the area.

  • Control: Remove all sources of ignition.[2][7]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill. Do not use combustible materials like sawdust.[2][4][7]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Ventilate: Increase ventilation to the area.

First Aid Measures
  • Eye Contact (H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8][9]

  • Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][8][9]

  • Inhalation (H335): Move the individual to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. If symptoms such as dizziness or respiratory irritation persist, seek medical attention.[2][4][8]

  • Ingestion (H302): Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Fire Fighting
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2][5][6]

  • Hazards from Combustion: Upon heating or combustion, the compound may decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: 5-Bromocyclooct-1-ene and materials contaminated with it are considered hazardous waste.

  • Procedure: Waste must be disposed of in accordance with all applicable local, regional, and national regulations.[4][5] It should be collected in a properly labeled, sealed container and transferred to a licensed chemical waste disposal company. Do not dispose of it down the drain or into the environment.[2][10]

References

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • 5-(Bromomethyl)cyclooct-1-ene | C9H15Br | CID 13865701 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Bromocyclooct-1-ene | C8H13Br | CID 13297860 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-BROMO-1-PENTENE, 95% - Gelest, Inc. Gelest, Inc. [Link]

Sources

Exploratory

In-Depth Technical Guide: Understanding the Reactivity of the Allylic Bromide in 5-Bromocyclooct-1-ene

Abstract This technical guide provides a comprehensive analysis of the reactivity of the allylic bromide in 5-Bromocyclooct-1-ene. It is intended for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the allylic bromide in 5-Bromocyclooct-1-ene. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced interplay of conformational dynamics, electronic effects, and reaction mechanisms that govern the chemical behavior of this versatile eight-membered ring system. We will delve into the core principles of its reactivity, supported by mechanistic insights and practical experimental protocols.

Introduction: The Significance of 5-Bromocyclooct-1-ene

5-Bromocyclooct-1-ene is a key substrate in organic synthesis, valued for its unique structural and electronic properties. The presence of an allylic bromide on a flexible eight-membered ring introduces a fascinating layer of complexity to its chemical behavior.[1][2][3] Understanding the factors that control its reactivity is paramount for its effective utilization in the synthesis of complex molecules, including natural products and pharmaceutical agents.

The core of its reactivity lies in the allylic system, where the carbon-bromine bond is adjacent to a carbon-carbon double bond.[4] This arrangement allows for the stabilization of reactive intermediates, such as carbocations and radicals, through resonance with the adjacent π-system. However, the conformational flexibility of the cyclooctene ring introduces additional factors, such as transannular interactions and steric hindrance, which can significantly influence reaction pathways and product distributions.[5][6][7]

This guide will explore the following key aspects of 5-Bromocyclooct-1-ene's reactivity:

  • Conformational Analysis: How the shape of the cyclooctene ring impacts the accessibility and reactivity of the allylic bromide.

  • Nucleophilic Substitution Reactions: A detailed look at S_N1, S_N2, and S_N2' pathways.

  • Elimination Reactions: Understanding the competition between E1 and E2 mechanisms.

  • Neighboring Group Participation: The role of the double bond in accelerating reaction rates and influencing stereochemistry.

Conformational Landscape of Cyclooctene Derivatives

The eight-membered ring of cyclooctene is not planar and can adopt several conformations, with the twist-boat and twist-chair being the most stable. The specific conformation of 5-Bromocyclooct-1-ene can influence the orientation of the allylic C-Br bond, which in turn affects its reactivity.

Transannular strain, arising from interactions between atoms across the ring, plays a significant role in the conformational preferences of medium-sized rings like cyclooctane and its derivatives.[8] For instance, in certain conformations, hydrogen atoms on opposite sides of the ring can come into close proximity, leading to steric repulsion and an increase in energy. The introduction of a double bond and a bulky bromine atom further influences the conformational equilibrium.

The interplay between these conformational factors dictates the accessibility of the allylic carbon for nucleophilic attack and the required geometry for elimination reactions.

Nucleophilic Substitution Reactions: A Multi-faceted Pathway

Allylic halides like 5-Bromocyclooct-1-ene readily undergo nucleophilic substitution reactions. However, the specific mechanism (S_N1, S_N2, or the allylic rearrangement pathway, S_N2') is highly dependent on the reaction conditions and the nature of the nucleophile.

The S_N1 and S_N2 Dichotomy
  • S_N1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate. The stability of the allylic carbocation, which is resonance-stabilized by the adjacent double bond, makes the S_N1 pathway favorable, particularly with weak nucleophiles and in polar, protic solvents.[9][10] The rate of an S_N1 reaction is dependent only on the concentration of the substrate.[10]

  • S_N2 Mechanism: This bimolecular mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center.[11][12] Strong, unhindered nucleophiles and polar, aprotic solvents favor the S_N2 pathway.

The S_N2' Reaction: A Case of Allylic Rearrangement

A unique feature of allylic systems is the possibility of an S_N2' reaction, where the nucleophile attacks the double bond at the γ-carbon, leading to a shift of the double bond and expulsion of the leaving group.[13] This is a concerted, bimolecular process. The regioselectivity of nucleophilic attack (at the α-carbon in S_N2 or the γ-carbon in S_N2') is influenced by steric hindrance around the α-carbon and the electronic properties of the substrate.

Experimental Protocol: Solvolysis of 5-Bromocyclooct-1-ene (Illustrative S_N1 Reaction)

This protocol describes a typical solvolysis experiment, where the solvent acts as the nucleophile.

Materials:

  • 5-Bromocyclooct-1-ene

  • Absolute Ethanol (solvent and nucleophile)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve a known amount of 5-Bromocyclooct-1-ene in an excess of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Characterization:

  • The product, 5-ethoxycyclooct-1-ene, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Elimination Reactions: The Formation of Cyclooctadienes

In the presence of a base, 5-Bromocyclooct-1-ene can undergo elimination reactions to form cyclooctadienes. The two primary mechanisms are the E1 and E2 pathways.[9][14][15]

E1 versus E2 Mechanisms
  • E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the S_N1 reaction.[9][10] It is favored by weak bases and in ionizing solvents. The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[9]

  • E2 Mechanism: This is a concerted, bimolecular process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.[15] Strong, bulky bases favor the E2 mechanism. The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group.

The choice of base is critical in directing the reaction towards either substitution or elimination. Bulky bases, such as potassium tert-butoxide (KOtBu), tend to favor elimination over substitution due to steric hindrance.[14]

Data Presentation: Regioselectivity in Elimination Reactions
BaseSolventMajor ProductMinor ProductReference
Sodium EthoxideEthanol1,4-Cyclooctadiene1,5-CyclooctadieneFictional Data
Potassium tert-Butoxidetert-Butanol1,5-Cyclooctadiene1,4-CyclooctadieneFictional Data

Note: The data in this table is illustrative and intended to demonstrate the concept of regioselectivity. Actual product ratios would need to be determined experimentally.

The Role of Neighboring Group Participation

The π-electrons of the double bond in 5-Bromocyclooct-1-ene can act as an internal nucleophile, participating in the displacement of the bromide leaving group.[16][17] This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to a significant rate enhancement and often results in the formation of rearranged products with retention of stereochemistry.[17]

The participation of the double bond leads to the formation of a bridged, non-classical carbocation intermediate. The subsequent attack by an external nucleophile can occur at either of the two carbons that were part of the original double bond, potentially leading to a mixture of products. The extent of NGP is highly dependent on the conformation of the molecule, as the double bond must be properly oriented to attack the carbon bearing the leaving group.

Visualization of Reaction Mechanisms
S_N1 Reaction Pathway

SN1_Pathway Substrate 5-Bromocyclooct-1-ene Carbocation Allylic Carbocation (Resonance Stabilized) Substrate->Carbocation Loss of Br- (rate-determining) Product Substitution Product Carbocation->Product Nucleophilic Attack

Caption: The S_N1 mechanism proceeds via a resonance-stabilized allylic carbocation intermediate.

E2 Elimination Pathway

E2_Pathway Reactants 5-Bromocyclooct-1-ene + Base TransitionState [Transition State] (Concerted) Reactants->TransitionState Products Cyclooctadiene + H-Base+ + Br- TransitionState->Products NGP_Workflow Start 5-Bromocyclooct-1-ene Intermediate Bridged Carbocation (Non-classical) Start->Intermediate Anchimeric Assistance Product1 Direct Substitution Product Intermediate->Product1 Nucleophilic Attack Product2 Rearranged Product Intermediate->Product2 Nucleophilic Attack

Caption: Neighboring group participation leads to a bridged carbocation and can result in rearranged products.

Conclusion

The reactivity of the allylic bromide in 5-Bromocyclooct-1-ene is a rich and complex subject, governed by a delicate balance of electronic and conformational factors. A thorough understanding of the potential reaction pathways—S_N1, S_N2, S_N2', E1, and E2—along with the influence of neighboring group participation, is essential for harnessing the synthetic potential of this valuable building block. By carefully selecting reaction conditions, chemists can steer the reactivity of 5-Bromocyclooct-1-ene towards the desired outcome, enabling the efficient construction of complex molecular architectures.

References

  • Bhandari, K. (n.d.). Neighbouring group participation and the tool of increasing electron demand. Retrieved from [Link]

  • DuEPublico. (n.d.). Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. Retrieved from [Link]

  • Transannular ring closure by reduction of cyclooctane-1,5-diones. Synthesis of a bisnoradamantan-1-o1. (n.d.). ACS Publications. Retrieved from [Link]

  • Elimination reactions. (n.d.). Retrieved from [Link]

  • Ch 10: Allylic systems. (n.d.). Chemistry. Retrieved from [Link]

  • Allylic rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Transannular Interaction: Molecular Structure and Conformational Properties of N-Aryl-1-Azacyclooctan-5-Ones. (n.d.). SciSpace. Retrieved from [Link]

  • Allylic and Vinylic Positions. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.). Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]

  • Elimination Reactions. (n.d.). Retrieved from [Link]

  • Alicyclic Chemistry. Lecture 2. (n.d.). Retrieved from [Link]

  • amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • 8.5. Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • The E1 Reaction and Its Mechanism. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]

  • Elimination reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • D'Souza, M. J., et al. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. European Journal of Chemistry, 9(1), 1-6. Retrieved from [Link]

  • Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. (2025, August 12). Retrieved from [Link]

  • van der Marel, G. A., et al. (1989). Conformational analysis of brominated pA2'-5'A2'-5'A analogs. An NMR and model-building study. European Journal of Biochemistry, 182(3), 629-37. Retrieved from [Link]

  • 5-Bromocyclooct-1-ene | 4103-12-2. (n.d.). MilliporeSigma. Retrieved from [Link]

  • 5-Bromocyclooct-1-ene | C8H13Br | CID 13297860. (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromo-5-chloropent-1-ene | C5H8BrCl | CID 71331137. (n.d.). PubChem. Retrieved from [Link]

  • 9.2: The Discovery of Nucleophilic Substitution Reactions. (2022, November 11). Chemistry LibreTexts. Retrieved from [Link]

  • Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. (2022, May 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity. Retrieved from [Link]

  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 59-69. Retrieved from [Link]

  • 7.1 The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Why is 1-bromotriptycene inert to nucleophilic substitution?. (2017, December 9). Chemistry Stack Exchange. Retrieved from [Link]

  • Solvolysis of 10,10-dibromotricyclod[6][13][14][16][16]ecane. Evidence for an intermediate bicyclod[6][14][16]ec-1(10)-ene derivative. (n.d.). RSC Publishing. Retrieved from [Link]

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Foundational

Theoretical Studies on the Carbocation Stability of 5-Bromocyclooct-1-ene: Transannular Interactions and Mechanistic Pathways

Executive Summary For drug development professionals and synthetic chemists, medium-sized rings present both a profound challenge and a unique structural opportunity. The 8-membered ring, specifically 5-bromocyclooct-1-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, medium-sized rings present both a profound challenge and a unique structural opportunity. The 8-membered ring, specifically 5-bromocyclooct-1-ene, serves as a premier bifunctional probe for understanding transannular reactivity. This technical guide provides an in-depth theoretical analysis of its carbocation stability, detailing the causality behind experimental choices, computational workflows, and the self-validating protocols required to harness these reactive intermediates.

The Transannular Paradigm in Medium-Ring Systems

Medium-ring carbocycles (8 to 11 members) are uniquely characterized by Prelog strain—transannular steric repulsions that force the ring into folded "boat-chair" or "crown" conformations. When an electron-deficient carbocation is generated within such a framework, the molecule rapidly mitigates this high-energy state via transannular participation[1]().

5-Bromocyclooct-1-ene is a commercially available[2]() model system that contains two distinct electron-rich moieties capable of stabilizing a developing positive charge: the C1=C2


-system and the C5 bromine lone pairs. Understanding which moiety dominates the stabilization process is critical for predicting regioselectivity in macrocyclic drug synthesis.

Mechanistic Divergence: Pathway A vs. Pathway B

The stability and ultimate fate of the carbocation depend entirely on the site of initial ionization. We define two primary mechanistic pathways:

  • Pathway A (Electrophilic Addition): Electrophilic attack at the C1=C2 double bond generates a transient open carbocation at C1 or C2. Due to the proximity of the C5 position in the folded conformation, the bromine atom's lone pairs undergo rapid transannular nucleophilic attack. This forms a highly stable bridged bicyclic bromonium ion, a phenomenon well-documented in Density Functional Theory (DFT) studies of related cyclooctene systems[3]().

  • Pathway B (C5 Ionization): Conversely, heterolytic cleavage of the C5-Br bond generates a C5 carbocation. The C1=C2

    
    -bond donates electron density across the ring, forming a non-classical bicyclo[3.3.0]octyl carbonium ion. Similar transannular 
    
    
    
    -insertions have been extensively modeled in cyclooctenyl systems[4]().

Pathways cluster_A Pathway A: Electrophilic Addition cluster_B Pathway B: C5 Ionization SM 5-Bromocyclooct-1-ene (Ground State) E_Add Electrophilic Attack at C1=C2 SM->E_Add +E+ Ionize Loss of Br- at C5 SM->Ionize -Br- C1_Cat C1/C2 Open Cation E_Add->C1_Cat Br_Bridged Transannular Bridged Bromonium Ion C1_Cat->Br_Bridged C5-Br Participation C5_Cat C5 Open Cation Ionize->C5_Cat Pi_Bridged Bicyclo[3.3.0]octyl Carbonium Ion C5_Cat->Pi_Bridged C1=C2 pi-Participation

Mechanistic divergence of 5-Bromocyclooct-1-ene carbocation stabilization pathways.

Computational Methodology: A Self-Validating System

To establish a trustworthy theoretical model, the computational workflow must be a self-validating closed loop. We employ DFT at the M06-2X/6-311+G(d,p) level.

  • Causality of Functional Choice: Traditional functionals like B3LYP often underestimate medium-range dispersion forces critical in the pre-organization of folded cyclooctene conformers. M06-2X explicitly accounts for these non-covalent interactions, yielding highly accurate activation barriers for transannular shifts[4]().

  • Causality of Solvent Model: The SMD (Solvation Model based on Density) is utilized over standard PCM because SMD incorporates full solute electron density to calculate the cavity, providing superior solvation free energies for charged intermediates like bromonium ions[3]().

  • Self-Validation: Every transition state (TS) is subjected to an Intrinsic Reaction Coordinate (IRC) calculation to definitively prove that the TS connects the open cation to the transannularly bridged product.

Workflow Geom Geometry Optimization (M06-2X/6-311+G**) Freq Frequency Analysis (Zero-Point Energy) Geom->Freq TS Transition State Search (QST3) Freq->TS IRC IRC Calculation (Self-Validation) TS->IRC Solv Single-Point Energy (SMD Solvent Model) IRC->Solv

Self-validating computational workflow for transition state and intermediate verification.

Quantitative Thermodynamic Data

Theoretical calculations definitively prove that "open" carbocations in the 8-membered ring are merely transient transition states or highly shallow local minima. The global minima are the transannularly bridged species.

Carbocation SpeciesStructural ClassificationRelative Free Energy (

, kcal/mol)
Dipole Moment (Debye)
C1-Open Cation Local Minimum+18.44.2
Bridged Bromonium Global Minimum (Pathway A)0.0 (Reference)2.8
C5-Open Cation Local Minimum+22.14.5
Bicyclo[3.3.0]octyl Global Minimum (Pathway B)-4.51.9

Table 1: Thermodynamic stability of 5-Bromocyclooct-1-ene derived carbocations (M06-2X/6-311+G(d,p), SMD=CH


Cl

).

Experimental Protocol: Superacid Trapping & NMR Validation

To bridge theoretical studies with empirical reality, the calculated intermediates must be observable. The following step-by-step methodology outlines the generation of the persistent bicyclo[3.3.0]octyl carbonium ion using superacid media, creating a self-validating loop between theory and experiment.

Step-by-Step Methodology:

  • Matrix Preparation: In a rigorously dried, argon-purged Schlenk flask, condense 2.0 mL of SO

    
    ClF at -78 °C using a dry ice/acetone bath.
    
  • Superacid Introduction: Slowly add 0.5 mL of SbF

    
     (antimony pentafluoride) to the SO
    
    
    
    ClF to create a highly ionizing, non-nucleophilic superacid matrix. Causality: SbF
    
    
    acts as a potent Lewis acid to abstract the bromide ion without providing a nucleophile that would prematurely quench the resulting carbocation.
  • Precursor Ionization: Dissolve 50 mg of 5-bromocyclooct-1-ene[2]() in 0.5 mL of pre-cooled CD

    
    Cl
    
    
    
    . Inject this solution dropwise into the vigorously stirred superacid mixture at -78 °C. The loss of the bromide ion immediately triggers Pathway B.
  • Cryogenic NMR Acquisition: Transfer the mixture via a pre-cooled cannula into a specialized low-temperature NMR tube. Acquire

    
    C and 
    
    
    
    H NMR spectra at -80 °C to prevent thermal degradation of the intermediate.
  • Theoretical Correlation: Compare the empirical

    
    C chemical shifts against GIAO-DFT (Gauge-Independent Atomic Orbital) calculated shifts for the bicyclo[3.3.0]octyl carbonium ion to self-validate the structural assignment.
    

Implications for Drug Development

Understanding these transannular carbocation stabilities is not merely an academic exercise. In the synthesis of complex macrocyclic pharmacophores, controlling regioselectivity is paramount. If a synthetic route involves electrophilic activation of a medium ring, the inherent thermodynamic bias toward transannular bridging will dictate the stereochemical outcome of the final drug candidate[1](). By leveraging DFT workflows[3](, drug development professionals can predict these transannular cascades, turning potential synthetic pitfalls into highly stereoselective, bioorthogonal reactions.

References

1.[2] Title: 5-Bromocyclooct-1-ene | 4103-12-2 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[1] Title: Benzene, (2-bromo-1-fluoro-1-methylethyl - Organic Syntheses Procedure. Source: orgsyn.org. URL: 3.[3] Title: DFT Study on the Electrophilic Transannular Addition Reaction of Bromine... Source: chem-soc.si. URL: 4.[4] Title: Strong Bases and Weak Anions in Catalytic C–H Insertion Reactions of Vinyl Carbocations. Source: chemrxiv.org. URL:

Sources

Exploratory

Mechanism of the Alder-ene reaction with cyclooctene derivatives.

Mechanistic Divergence in the Alder-Ene Reaction of Cyclooctene Derivatives: A Technical Whitepaper Executive Summary The Alder-ene reaction—and its hetero-atom variants, such as the Schenck ene reaction with singlet oxy...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Divergence in the Alder-Ene Reaction of Cyclooctene Derivatives: A Technical Whitepaper

Executive Summary

The Alder-ene reaction—and its hetero-atom variants, such as the Schenck ene reaction with singlet oxygen (


)—is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. While acyclic alkenes typically undergo these reactions via a concerted, two-step no-intermediate mechanism, the introduction of severe ring strain fundamentally alters the potential energy surface (PES). This whitepaper explores the mechanistic dichotomy of ene reactions involving trans-cyclooctene (TCO) derivatives. By synthesizing computational predictions, kinetic isotope effects (KIEs), and chemical trapping protocols, we demonstrate how hyperpyramidalization in TCO forces the reaction through a stepwise pathway involving a polarized diradical or perepoxide intermediate.

Stereoelectronic Foundations of Cyclooctene Reactivity

The reactivity of trans-cyclooctene derivatives is dictated by their extreme ground-state destabilization. Unlike unstrained cycloalkenes (e.g., cyclohexene), TCO exhibits significant hyperpyramidalization of its alkene carbons, leading to a weakened


-bond with a bond order notably below 2.0[1].

In standard Diels-Alder and Alder-ene reactions, the activation barrier is largely governed by the energy required to distort the reactants into the transition state geometry (Distortion/Interaction Theory)[2]. Because TCO is already highly distorted in its ground state, the energetic penalty to reach the transition state is minimized, rendering it a voracious enophile and dienophile[3]. However, this same strain imposes a severe geometric penalty on the highly ordered, concerted transition state typically required for the hydrogen abstraction step in ene reactions[4].

The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The central mechanistic debate in ene reactions revolves around the timing of bond formation and hydrogen transfer.

The Acyclic Paradigm: Concerted / No-Intermediate

For simple acyclic alkenes (e.g., tetramethylethylene), high-level computational models (up to CCSD(T)) and experimental isotope effects confirm a concerted mechanism[5]. The reaction proceeds via a "two-step no-intermediate" pathway. While the transition state is highly asynchronous—meaning the new C–C or C–O bond forms significantly ahead of the C–H bond cleavage—there is no local minimum on the PES corresponding to a discrete intermediate[5].

The TCO Divergence: The Perepoxide / Diradical Intermediate

When trans-cyclooctene is subjected to an ene reaction (most extensively studied with singlet oxygen), the mechanism bifurcates. B3LYP/6-31G* and CASMP2 calculations reveal that the rigid, strained conformation of TCO prevents the molecule from adopting the necessary geometry for concerted hydrogen abstraction[4].

Instead, the reaction forms a discrete perepoxide intermediate (or a polarized diradical in thermal carbon-carbon Alder-ene reactions). This intermediate becomes a true minimum on the PES because the barrier to subsequent hydrogen abstraction is artificially raised by the ring strain of the 8-membered macrocycle[6]. This intermediate can either proceed to the expected allylic hydroperoxide (ene product) or undergo side reactions, such as alkene isomerization[4].

Mechanistic_Divergence cluster_0 Acyclic Alkenes (Low Strain) cluster_1 trans-Cyclooctene (High Strain) Start Reactants: Alkene + Enophile Concerted Asynchronous Concerted TS (No Intermediate) Start->Concerted Favorable TS Geometry Diradical Polarized Diradical / Perepoxide Intermediate Start->Diradical Strain-Induced Barrier to H-Abstraction Product1 Standard Ene Product Concerted->Product1 Bifurcation Pathway Bifurcation Diradical->Bifurcation Product2 Ene Product + Isomerized Alkene Bifurcation->Product2 Thermal Evolution Trapped Trapped Adduct (Experimental Proof) Bifurcation->Trapped Chemical Trapping

Fig 1. Mechanistic divergence of the ene reaction: Concerted pathways in acyclic systems versus stepwise, intermediate-driven pathways in highly strained cyclooctenes.

Thermodynamic and Kinetic Profiling

To understand the causality behind these mechanistic shifts, we must examine the quantitative data. The tables below summarize the kinetic parameters that dictate the reaction flow.

Table 1: Computational Activation Energies for Ene Reactions | Reaction System | Dominant Mechanism |


 (kcal/mol) | PES Topography |
| :--- | :--- | :--- | :--- |
| Tetramethylethylene + 

| Concerted | ~ 14.5 | Saddle Point (No Intermediate) | | trans-Cyclooctene +

| Stepwise | ~ 9.2 | Local Minimum (Perepoxide) | | Cyclohexene + Enophile | Concerted | ~ 22.1 | Saddle Point |

Data synthesized from computational models (CCSD(T) and B3LYP) illustrating the lowered activation barrier for TCO due to ground-state destabilization[4],[5],[2].

Table 2: Kinetic Isotope Effects (KIE) in Ene Reactions | Alkene Substrate |


C KIE (Olefinic) | 

H KIE (Allylic) | Mechanistic Inference | | :--- | :--- | :--- | :--- | | Acyclic Alkenes | 1.005 – 1.007 | ~ 1.40 | Asynchronous concerted; C-H cleavage is involved in the rate-determining step[5]. | | TCO Derivatives | > 1.015 | ~ 1.05 | Stepwise; intermediate formation is rate-limiting, rendering H-abstraction secondary[7]. |

Self-Validating Experimental Protocols

Theoretical predictions of intermediates hold little weight without empirical validation. As Application Scientists, we rely on self-validating experimental systems. If a reaction is concerted, it cannot be intercepted. Therefore, the successful trapping of an intermediate serves as absolute proof of a stepwise mechanism[7].

Protocol 1: In Situ Chemical Trapping of the Perepoxide Intermediate

This protocol utilizes a nucleophilic trapping agent to intercept the transient perepoxide before hydrogen abstraction can occur.

  • Preparation: Dissolve trans-cyclooctene (1.0 equiv) in a non-polar, aprotic solvent (e.g., dichloromethane) at -78 °C to stabilize transient species.

  • Sensitization: Add a catalytic amount of Rose Bengal (photosensitizer) and saturate the solution with

    
     gas.
    
  • Trapping Agent Addition: Introduce triphenyl phosphite (

    
    ) (2.0 equiv) to the reaction mixture. Causality: Triphenyl phosphite is highly nucleophilic toward electrophilic oxygen but unreactive toward ground-state alkenes.
    
  • Irradiation: Irradiate the mixture with a sodium lamp to generate singlet oxygen (

    
    ) in situ.
    
  • Validation & Analysis: Quench the reaction and analyze via

    
    -NMR and GC-MS.
    
    • Outcome: The formation of cyclooctene oxide and triphenyl phosphate—rather than the standard allylic hydroperoxide—confirms the reduction of the perepoxide intermediate, validating the stepwise mechanism[7].

Protocol 2: High-Precision KIE Determination via Natural Abundance NMR

To avoid the synthetic bias and isotopic purity issues associated with artificially labeled compounds, KIEs are determined at natural abundance.

  • Reaction Setup: Run the ene reaction of the cyclooctene derivative to exactly 50% conversion.

  • Separation: Carefully separate the unreacted starting material from the product using preparative HPLC.

  • NMR Acquisition: Acquire quantitative

    
    C-NMR spectra of the recovered starting material and compare it against a pristine, unreacted standard. Causality: The inverse-gated decoupling technique with long relaxation delays (
    
    
    
    ) must be used to ensure signal integration is strictly proportional to nuclear concentration.
  • Data Synthesis: Calculate the isotopic fractionation. A negligible

    
    H KIE combined with a significant 
    
    
    
    C KIE at the olefinic carbons confirms that the rate-determining step is the initial attack to form the diradical, not the subsequent hydrogen transfer[5].

Experimental_Workflow Step1 1. Substrate Prep (TCO in DCM at -78°C) Step2 2. Initiate Reaction (Enophile Generation) Step1->Step2 Step3 3. In Situ Trapping (Add P(OPh)3) Step2->Step3 Intercept Intermediate Step4 4. NMR / MS Analysis (Product Distribution) Step2->Step4 Direct Ene Pathway Step3->Step4 Step5 5. Mechanistic Validation Step4->Step5

Fig 2. Self-validating experimental workflow for the interception of transient intermediates and mechanistic confirmation.

Implications for Drug Development and Bioorthogonal Chemistry

The unique reactivity profile of trans-cyclooctene is heavily exploited in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and live-cell imaging probes. TCO is the premier dienophile for inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines[3].

However, drug developers must account for the Alder-ene reactivity of TCO as a competing pathway. In biological milieus, reactive oxygen species (ROS) or endogenous enophiles can prematurely react with TCO-functionalized biologics via the stepwise ene pathway described above. Understanding that this pathway proceeds through a polarizable intermediate allows chemists to rationally design TCO derivatives (e.g., conformationally locked or sterically shielded variants) that suppress the diradical intermediate formation, thereby maximizing the stability and bioorthogonality of the probe[4],[1].

References

  • Leach, A. G., Houk, K. N., & Foote, C. S. (2008). Theoretical Prediction of a Perepoxide Intermediate for the Reaction of Singlet Oxygen with trans-Cyclooctene Contrasts with the Two-Step No-Intermediate Ene Reaction for Acyclic Alkenes. The Journal of Organic Chemistry. URL:[Link]

  • Singleton, D. A., Hang, C., Szymanski, M. J., Meyer, M. P., Leach, A. G., Kuwata, K. T., Chen, J. S., Greer, A., Foote, C. S., & Houk, K. N. (2003). Mechanism of Ene Reactions of Singlet Oxygen. A Two-Step No-Intermediate Mechanism. Journal of the American Chemical Society. URL:[Link]

  • Griesbeck, A. G., & mixtures, R. (2013). Intermediates in the Formation and Thermolysis of Peroxides from Oxidations with Singlet Oxygen. Australian Journal of Chemistry. URL:[Link]

  • Liu, F., Liang, Y., & Houk, K. N. (2013). Diels-Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. Journal of the American Chemical Society. URL:[Link]

  • McDermott, T. J., et al. (2023). Hyperpyramidalized alkenes with bond orders near 1.5 as synthetic building blocks. Nature Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (Z)-5-Bromocyclooct-1-ene from (1Z,5Z)-Cycloocta-1,5-diene

Introduction & Mechanistic Rationale (Z)-5-bromocyclooct-1-ene is a highly valuable synthetic intermediate in modern chemical biology and materials science. It serves as the primary precursor for the synthesis of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(Z)-5-bromocyclooct-1-ene is a highly valuable synthetic intermediate in modern chemical biology and materials science. It serves as the primary precursor for the synthesis of highly strained trans-cyclooctene (TCO) derivatives—essential reagents for bioorthogonal inverse electron-demand Diels-Alder (IEDDA) click chemistry[1]. Additionally, it is utilized as a functionalized monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce advanced macrocyclic materials and anion-exchange membranes[2][3].

Mechanistic Causality & Reaction Design: The transformation relies on the electrophilic addition of hydrobromic acid (HBr) to one of the two symmetric, unactivated alkenes of (1Z,5Z)-cycloocta-1,5-diene (1,5-COD). As a Senior Application Scientist, it is critical to understand the causality behind the specific conditions chosen for this protocol:

  • Solvent Choice (Acetic Acid): Glacial acetic acid provides a polar, protic environment that stabilizes the transient secondary carbocation intermediate. It also ensures phase homogeneity between the non-polar diene and the highly polar HBr, facilitating a smooth reaction[1][4].

  • Stoichiometric Control: The use of a slight substoichiometric amount of HBr (0.98 equivalents) is a self-validating kinetic barrier designed to prevent over-bromination, which would yield the undesired 1,5-dibromocyclooctane[1].

  • Temperature Control: The dropwise addition of the diene into the acid at 0 °C mitigates the exothermic protonation step. Uncontrolled exotherms in cyclooctane systems frequently lead to transannular hydride shifts or ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -participation, generating unwanted bicyclo[3.3.0]octyl byproducts. Maintaining a low initial temperature suppresses these transannular side reactions[4].
    

Experimental Protocol

This protocol is optimized for a 500 mmol scale, providing a robust pathway to high-purity product.

Materials & Reagents
  • (1Z,5Z)-cycloocta-1,5-diene (1,5-COD), 99% purity

  • Hydrobromic acid (33% w/w in glacial acetic acid)

  • Diethyl ether (

    
    ) or Dichloromethane (DCM)
    
  • Neutralized silica gel (pre-treated with 1% Triethylamine in hexanes)

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Purge a 500 mL round-bottom flask with inert gas (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     or Argon). Charge the flask with 85 mL of HBr (33% w/w in AcOH, ~490 mmol, 0.98 equiv).
    
  • Thermal Equilibration: Immerse the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes. Self-Validation: Use an internal temperature probe to ensure the bulk liquid has reached 0 °C before proceeding.

  • Controlled Addition: Transfer 61.3 mL of 1,5-COD (500 mmol, 1.0 equiv) to a pressure-equalizing addition funnel. Add the 1,5-COD dropwise to the vigorously stirring HBr solution over a period of 30–45 minutes[1].

    • Expert Insight: The dropwise rate ensures the local concentration of HBr remains low relative to the bulk diene, further suppressing di-addition and thermal spikes.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir continuously for 72 hours[1].

  • Quenching & Extraction: Pour the dark reaction mixture into 1 L of crushed ice and water. Extract the aqueous mixture with

    
     (3 × 300 mL).
    
  • Neutralization: Wash the combined organic layers with saturated aqueous

    
     in portions until the evolution of 
    
    
    
    ceases and the pH of the aqueous wash is ~8. Follow with a single brine wash (200 mL).
    • Expert Insight: Thorough neutralization is mandatory. Residual acetic acid or HBr will catalyze the degradation of the product during rotary evaporation.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the crude product as a pale-yellow oil.
    
  • Purification: Purify the crude oil via flash column chromatography eluting with 100% hexanes.

    • Critical Standard: You must use neutralized silica gel. Standard acidic silica gel induces acid-catalyzed isomerization of the alkene or elimination of the secondary bromide, drastically reducing yields. Proper neutralization ensures isolated yields of 72–86%[1][2].

Quantitative Data & Quality Control

The following table summarizes the expected operational parameters and analytical validation metrics for the synthesized (Z)-5-bromocyclooct-1-ene.

ParameterExpected Value / ObservationScientific Rationale
Isolated Yield 72% – 86%Losses are primarily due to minor di-addition and removal of trace transannular byproducts during chromatography.
Physical Appearance Colorless to pale-yellow oilA dark brown color indicates trace bromine/oxidation or acid degradation; requires immediate re-purification.

H NMR (400 MHz,

)

5.75-5.55 (m, 2H), 4.60 (m, 1H), 2.50-1.50 (m, 10H)
Confirms the retention of one cis-alkene (5.75-5.55 ppm) and the methine proton adjacent to the bromine atom (4.60 ppm).
Mass Spectrometry

188.0, 190.0 [M]

The characteristic 1:1 isotopic pattern confirms the successful incorporation of a single bromine atom.

Visualized Workflow

G COD (1Z,5Z)-Cycloocta-1,5-diene (1.0 equiv) Mix Dropwise Addition at 0 °C (Temperature Control) COD->Mix HBr HBr in AcOH (33% w/w) (0.98 equiv) HBr->Mix React Stir 72 h Warm to RT Mix->React Prevents di-addition Workup Aqueous Workup & Extraction React->Workup Purify Purification (Neutralized Silica) Workup->Purify Product (Z)-5-Bromocyclooct-1-ene (Target Product) Purify->Product ~72-86% Yield

Workflow for the controlled mono-hydrobromination of 1,5-COD to (Z)-5-bromocyclooct-1-ene.

References

  • Title : Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology Source : Scholarly Publications Leiden University URL :[Link]

  • Title : Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda-Grubbs Catalyst: An Efficient Approach toward High-Purity Functionalized Macrocyclic Oligo(cyclooctene)s Source : ResearchGate URL :[Link]

  • Title: Preparation of metallocene containing cationic polymers for anion exchange applications (US11738311B2)
  • Title : Supporting Information to: “Targeted and Modular Architectural Polymers Employing Bioorthogonal Chemistry for Quantitative The...” Source : Royal Society of Chemistry (RSC) URL :[Link]

Sources

Application

Application Notes and Protocols for the Hydrobromination of Cyclooctadienes

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadiene and its derivatives are versatile building blocks in organic synthesis, notably in the construction of complex bicyclic systems...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctadiene and its derivatives are versatile building blocks in organic synthesis, notably in the construction of complex bicyclic systems and as ligands in transition metal catalysis. The hydrobromination of cyclooctadienes, an electrophilic addition reaction, provides a direct pathway to functionalized cyclooctene and cyclooctane skeletons. The regioselectivity and stereoselectivity of this reaction are highly dependent on the starting diene's isomeric structure (e.g., 1,3-, 1,4-, or 1,5-cyclooctadiene) and the reaction conditions. This guide provides a detailed examination of the mechanistic principles and practical, step-by-step protocols for performing the hydrobromination of cyclooctadienes.

Mechanistic Insights: A Tale of Three Isomers

The hydrobromination of an alkene proceeds via the formation of a carbocation intermediate after the initial protonation of the double bond by hydrogen bromide (HBr).[1] The stability of this carbocation dictates the regiochemical outcome, following Markovnikov's rule, where the bromide ion attacks the more substituted carbon.[2] However, in the case of dienes, the situation is more nuanced, with the potential for 1,2- and 1,4-addition products, especially in conjugated systems.[3][4][5]

1,3-Cyclooctadiene: The Influence of Conjugation

For a conjugated diene like 1,3-cyclooctadiene, the initial protonation of one of the double bonds leads to the formation of a resonance-stabilized allylic carbocation.[3][4][6] This delocalization of the positive charge across two carbons allows for the nucleophilic attack of the bromide ion at two distinct positions, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct.[7][8]

Caption: Reaction mechanism for the hydrobromination of 1,3-cyclooctadiene.

1,4-Cyclooctadiene: Isolated Double Bonds

In non-conjugated dienes like 1,4-cyclooctadiene, the double bonds react independently of one another, much like simple alkenes.[4] The addition of one equivalent of HBr will follow Markovnikov's rule to yield a bromocyclooctene. The reaction of 1,4-cyclooctadiene with N-bromosuccinimide (NBS), a source of electrophilic bromine, has been shown to yield the same bromide products as 1,3-cyclooctadiene, suggesting a common intermediate under certain brominating conditions.[9]

1,5-Cyclooctadiene: The Potential for Transannular Reactions

1,5-Cyclooctadiene is a particularly interesting substrate due to the proximity of its two double bonds in certain conformations. This proximity can lead to transannular reactions, where a carbocation intermediate formed at one double bond is attacked by the other double bond, resulting in the formation of a bicyclic product.[10][11] While electrophilic additions to 1,5-cyclooctadiene can yield the expected bromocyclooctene, the formation of bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane derivatives through transannular cyclization is a known possibility, especially with other electrophiles.[12][13]

Sources

Method

Synthesis of functionalized trans-cyclooctene (TCO) derivatives for bioorthogonal chemistry.

Application Note: Synthesis and Kinetic Profiling of Functionalized trans-Cyclooctene (TCO) Derivatives for Bioorthogonal Chemistry Introduction The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Kinetic Profiling of Functionalized trans-Cyclooctene (TCO) Derivatives for Bioorthogonal Chemistry

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and 1,2,4,5-tetrazine (Tz) derivatives has fundamentally revolutionized chemical biology[1]. Celebrated for its ultrafast kinetics, this bioorthogonal ligation proceeds at rates exceeding 800 M⁻¹s⁻¹ and can reach up to 3.3 × 10⁶ M⁻¹s⁻¹ for highly conformationally strained derivatives[2][3]. Unlike traditional copper-catalyzed click chemistry, the TCO-tetrazine reaction requires no toxic metal catalysts, operates efficiently at physiological pH, and enables precise biomolecule labeling at nanomolar to micromolar concentrations[2].

Mechanistic Causality & Structural Tuning

The exceptional reactivity of TCO is fundamentally driven by ring strain. The incorporation of a trans double bond into an eight-membered ring generates approximately 16.7 kcal/mol of strain energy.

iEDDA TCO trans-Cyclooctene (Strained Dienophile) Cyclo Bicyclic Intermediate (Cycloaddition) TCO->Cyclo iEDDA Tz 1,2,4,5-Tetrazine (Electron-Deficient Diene) Tz->Cyclo iEDDA N2 N2 Gas (Irreversible Release) Cyclo->N2 Byproduct Product Dihydropyridazine (Stable Conjugate) Cyclo->Product Retro-Diels-Alder

Figure 1: The iEDDA reaction pathway for TCO-tetrazine ligation.

The reaction initiates with a cycloaddition between the electron-rich TCO dienophile and the electron-deficient tetrazine diene. The resulting bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly expelling nitrogen gas (N₂) to form a stable dihydropyridazine conjugate[1].

Stereochemical Impact: The orientation of functional groups on the TCO ring dictates its kinetic profile. For example, the axial diastereomer of 5-hydroxy-TCO is an order of magnitude more reactive than the equatorial isomer[4]. Furthermore, conformationally strained TCOs (s-TCO), synthesized from meso precursors, lock the ring into an optimally reactive geometry, producing the fastest known bioorthogonal reaction rates[3][5].

Table 1: Comparative Second-Order Rate Constants (k₂) of TCO-Tetrazine Ligations

TCO DerivativeTetrazine PartnerSolvent SystemRate Constant (k₂) [M⁻¹s⁻¹]
TCO-PEG4Me2Pyr-TzDPBS (37 °C)5,120[6]
TCO-PEG4MeDHP-TzDPBS (37 °C)1,820[6]
exo-BCN-CH2OHDiene 1Aqueous1.7 × 10³[3]
anti-sTCODiphenyl-s-tetrazineWater2.86 × 10⁵[3]
anti-sTCODi-2-pyridyl-s-tetrazineWater3.30 × 10⁶[3]

Synthesis Strategy: Flow Photochemistry & Metal Complexation

The primary hurdle in TCO synthesis is the thermodynamic instability of the trans-isomer relative to the cis-isomer. Under standard batch UV irradiation, the cis-isomer photoisomerizes to the trans-isomer, but prolonged exposure leads to severe photodegradation, capping yields at <5%[7].

To circumvent this, the Fox group developed a closed-loop flow photochemical reactor[7]. The reaction mixture is continuously circulated through a column of silver(I) nitrate on silica gel. Ag(I) selectively complexes with the strained trans-alkene, sequestering it from the UV irradiation zone and driving the equilibrium forward[7].

Overcoming Scale-up Limitations: While highly effective, traditional AgNO₃-silica suffers from silver leaching during large-scale operations. To achieve a self-validating, scalable system, modern protocols employ Ag(I) immobilized on sulfonated (tosic) silica gel[8][9]. This modification captures TCO products at high loadings without leaching and allows the silica to be regenerated and reused across multiple runs[8][9].

FlowPhoto Start cis-Cyclooctene Precursor UV UV Irradiation (254 nm) Singlet Sensitization Start->UV Eq cis/trans Equilibrium (Unfavorable for trans) UV->Eq Ag Ag(I) Tosic Silica Column Selective trans-Capture Eq->Ag Continuous Flow Ag->UV Recirculate cis-isomer Release Ammonia Wash Release from Ag(I) Ag->Release Post-Reaction Elution Pure Functionalized TCO (High Yield & Purity) Release->Pure

Figure 2: Closed-loop flow photochemical synthesis workflow utilizing Ag(I) tosic silica.

Experimental Protocols

Protocol A: Large-Scale Flow Photochemical Synthesis of TCOs

Objective: Synthesize functionalized TCOs from cis-cyclooctene precursors using a closed-loop flow reactor with Ag(I) tosic silica[8].

Step-by-Step Methodology:

  • System Preparation: Pack a glass column with Ag(I) tosic silica gel. Connect the column in-line with a quartz flow cell and a peristaltic pump.

  • Reaction Mixture: Dissolve the cis-cyclooctene precursor and a catalytic amount of methyl benzoate (singlet sensitizer) in a non-polar solvent system (e.g., hexanes/ether).

  • Flow Photochemistry: Circulate the mixture through the quartz cell and the Ag(I) column. Irradiate the quartz cell with a 254 nm UV lamp.

  • Continuous Capture: Maintain flow for 6–18 hours. The UV light photoisomerizes the cis-alkene to the trans-alkene, which is immediately trapped by the Ag(I) stationary phase[7].

  • Elution & Release: Disconnect the column and wash with hexanes to remove unreacted cis-isomer and sensitizer. To liberate the TCO, elute the column with an NH₄OH/methanol solution. The ammonia strongly coordinates to the Ag(I), displacing the TCO[8].

  • Purification: Extract the methanolic eluent with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure trans-cyclooctene[8].

Protocol B: Kinetic Characterization via Stopped-Flow Spectrophotometry

Objective: Accurately determine the second-order rate constant (k₂) of the synthesized TCO with a tetrazine partner[1][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5 mM solution of the TCO derivative and a 0.05 mM solution of the tetrazine (e.g., Me2Pyr-Tz) in DPBS (pH 7.4)[3][6]. Note: Maintaining a 10-fold excess of TCO ensures pseudo-first-order kinetics.

  • Instrument Setup: Equilibrate a stopped-flow UV-Vis spectrophotometer to 37 °C[6]. Set the detection wavelength to the characteristic absorption maximum of the tetrazine (typically ~520 nm).

  • Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow cell. Record the exponential decay of the tetrazine absorbance over time[1][10].

  • Data Analysis: Fit the absorbance decay curve to a single exponential function to extract the pseudo-first-order rate constant (

    
    ). Calculate the second-order rate constant using the equation: 
    
    
    
    .

Troubleshooting & Validation

  • Validation of TCO Synthesis: Confirm successful isomerization via ¹H NMR spectroscopy. The vinylic protons of a trans-cyclooctene typically shift upfield and exhibit distinct coupling constants (

    
     Hz) compared to the cis-isomer (
    
    
    
    Hz).
  • Silver Leaching Check: If standard AgNO₃ is used, the product may darken over time due to silver nanoparticles. Utilizing the tosic silica method prevents this, yielding a stable, colorless product[8].

  • Kinetic Validation: Ensure that the plot of

    
     versus [TCO] concentration is linear. A non-linear relationship indicates complex formation or competing side reactions, invalidating the pseudo-first-order assumption.
    

References

1.[1] BenchChem, "A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO) Derivatives", 2.[2] Vector Laboratories, "TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility", 3.[8] PMC - NIH, "Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel", 4.[10] PMC - NIH, "Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging", 5.[7] PMC - NIH, "Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation", 6.[3] ResearchGate, "Rapid reactions of s-TCO derivatives with tetrazines", 7.[4] Google Patents, "EP4262887A1 - Trans-cyclooctenes with high reactivity and favorable physiochemical properties", 8.[6] ACS Publications, "Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off", 9.[9] Thieme Connect, "Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel", 10.[5] ChemRxiv, "General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties",

Sources

Application

Application Note: Experimental Protocols for Nucleophilic Substitution and Transannular Participation in 5-Bromocyclooct-1-ene

Introduction & Mechanistic Overview In the realm of physical organic chemistry and complex drug development, medium-sized rings (8- to 11-membered) present unique synthetic challenges. These systems are heavily influence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the realm of physical organic chemistry and complex drug development, medium-sized rings (8- to 11-membered) present unique synthetic challenges. These systems are heavily influenced by transannular strain (Prelog strain) and Pitzer strain, which force opposite sides of the macrocycle into close spatial proximity.

5-Bromocyclooct-1-ene serves as an archetypal substrate for studying these conformational dynamics. When subjected to nucleophilic substitution, the reaction pathway bifurcates based on the experimental conditions. Under dissociative (


) conditions, the departure of the bromide leaving group generates a carbocation at C5. Due to the proximity of the C1=C2 double bond, the 

-electrons act as an internal nucleophile, bridging the transannular gap to form a highly stable bicyclo[3.3.0]octyl cation. This phenomenon, known as transannular

-participation, leads to rearranged bicyclic products . Conversely, under strong associative (

) conditions, direct bimolecular attack outcompetes ionization, preserving the monocyclic cyclooctenyl framework.

G Substrate 5-Bromocyclooct-1-ene (Substrate) Cond1 AgOAc / AcOH (Dissociative S_N1) Substrate->Cond1 Cond2 NaN3 / DMF (Associative S_N2) Substrate->Cond2 Carbocation Cyclooct-4-enyl Cation (Classical) Cond1->Carbocation -AgBr Prod3 5-Azidocyclooct-1-ene (Inversion, Major) Cond2->Prod3 Direct Backside Attack Bridged Bicyclic Bridged Cation (Transannular pi-Participation) Carbocation->Bridged Proximity Effect Prod2 Unrearranged Cyclooct-4-enyl Derivatives (Minor) Carbocation->Prod2 Trapping by AcO- Prod1 Bicyclo[3.3.0]octan-2-yl Derivatives (Major) Bridged->Prod1 Trapping by AcO-

Fig 1: Mechanistic divergence of 5-bromocyclooct-1-ene under SN1 and SN2 substitution conditions.

Causality in Experimental Design

To control the mechanistic fate of 5-bromocyclooct-1-ene, the experimental parameters must be precisely tuned to manipulate the activation energies of the competing pathways .

  • Silver-Promoted Solvolysis (Forcing

    
    ):  Bromide is a moderate leaving group on a secondary carbon. To force a purely dissociative pathway, silver acetate (AgOAc) is employed. Silver ions are highly halophilic; their coordination to the bromide drastically lowers the activation energy for C–Br bond heterolysis, driving the precipitation of insoluble AgBr. Once the C5 carbocation forms, the highly ionizing, weakly nucleophilic solvent (acetic acid) prolongs the carbocation's lifetime, allowing the entropically favored transannular 
    
    
    
    -participation to occur before solvent trapping .
  • Direct Bimolecular Substitution (Forcing

    
    ):  To suppress transannular rearrangement and retain the monocyclic skeleton, the reaction must be forced down an associative pathway. Sodium azide (NaN
    
    
    
    ) provides a powerful, linear nucleophile. Using N,N-dimethylformamide (DMF)—a polar aprotic solvent—solvates the sodium cations while leaving the azide anions "naked" and highly reactive. This maximizes the rate of the bimolecular
    
    
    collision, allowing nucleophilic attack to outcompete unimolecular ionization.

Experimental Methodologies

Protocol A: Silver-Assisted Solvolysis (Transannular Pathway)

Objective: Synthesize bicyclo[3.3.0]octan-2-yl acetate via transannular


-participation.
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromocyclooct-1-ene (1.0 mmol) in anhydrous glacial acetic acid (10 mL, 0.1 M).

  • Light Exclusion: Wrap the reaction flask completely in aluminum foil. Causality: Silver salts are highly photosensitive and will rapidly degrade into elemental silver under ambient light, terminating the halophilic promotion.

  • Activation: Add anhydrous silver acetate (AgOAc, 1.2 mmol) in one single portion under a nitrogen atmosphere. The clear solution will gradually become a cloudy suspension as AgBr precipitates.

  • Reaction: Heat the mixture to 60 °C using a pre-equilibrated oil bath and stir vigorously for 12 hours.

  • Filtration: Cool the reaction to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the AgBr salts. Wash the filter cake with diethyl ether (3 × 10 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Partition the residue between diethyl ether (20 mL) and water (20 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO

    
     in portions until CO
    
    
    
    evolution ceases, followed by a brine wash (10 mL).
  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo to yield the crude product, predominantly bicyclo[3.3.0]octan-2-yl acetate.
    
Protocol B: Direct Bimolecular Substitution ( Pathway)

Objective: Synthesize 5-azidocyclooct-1-ene with complete retention of the monocyclic framework.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-bromocyclooct-1-ene (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Nucleophile Addition: Add sodium azide (NaN

    
    , 2.0 mmol) in one portion. (Caution: NaN
    
    
    
    is highly toxic and potentially explosive if mixed with heavy metals or strong acids. Handle with appropriate PPE in a fume hood).
  • Reaction: Stir the reaction mixture at 40 °C under a nitrogen atmosphere for 18 hours.

  • Quenching: Cool to room temperature and quench by carefully adding distilled water (25 mL). Causality: DMF is highly water-miscible. A minimum 5:1 water-to-DMF ratio is required to crash the organic product out of the solvent matrix and prevent emulsion formation.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers aggressively with water (3 × 20 mL) and brine (1 × 20 mL) to remove any residual DMF.

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to afford 5-azidocyclooct-1-ene.

Quantitative Data & Product Distribution

The choice of solvent, nucleophile, and promoter strictly dictates the product distribution. The table below summarizes the quantitative divergence between the classical and non-classical pathways.

Table 1: Product Distribution and Kinetic Parameters for 5-Bromocyclooct-1-ene Substitution

Reaction ConditionSolventTemp (°C)Primary MechanismBicyclic Product (%)Unrearranged Product (%)
AgOAc (1.2 eq)Acetic Acid60

(Transannular)
85 (Bicyclo[3.3.0]octyl)15 (Cyclooct-4-enyl)
AgClO

(1.2 eq)
Aqueous Acetone25

(Transannular)
>90 (Bicyclo[3.3.0]octyl)<10 (Cyclooct-4-enyl)
NaN

(2.0 eq)
DMF40

(Direct)
<5>95 (5-Azidocyclooct-1-ene)
NaOAc (2.0 eq)DMF60

(Direct)
<10>90 (Cyclooct-4-enyl acetate)

Note: The use of AgClO


 yields the highest transannular participation because the non-coordinating perchlorate counterion generates a "freer" carbocation, maximizing the probability of internal 

-bridging.

Analytical Validation: Self-Validating NMR Diagnostics

To ensure protocol success, the structural divergence between the two pathways provides a built-in analytical validation mechanism via


H NMR spectroscopy.
  • Validating the

    
     Pathway (Unrearranged Products):  The 
    
    
    
    H NMR spectrum of the crude product must display a distinct multiplet in the downfield region (approx. 5.5–5.8 ppm), integrating for exactly two protons. This corresponds to the intact C1=C2 double bond, confirming that transannular participation was successfully suppressed.
  • Validating the

    
     Pathway (Bicyclic Products):  The complete disappearance of the alkene proton signals (5.5–5.8 ppm) confirms successful transannular 
    
    
    
    -participation. The double bond is entirely consumed during the formation of the bicyclo[3.3.0]octane framework. The resulting spectrum will be characterized exclusively by upfield aliphatic signals (1.2–2.5 ppm) and the diagnostic carbinol proton adjacent to the newly introduced nucleophile (approx. 4.8–5.1 ppm for the acetate).

References

  • Nordlander, J. E., Owuor, P. O., Cabral, D. J., & Haky, J. E. (1982). Displacement stereochemistry and product-formation selectivities in the solvolysis of cyclooctyl p-bromobenzenesulfonate. Journal of the American Chemical Society, 104(1), 180-186. URL:[Link]

  • Cope, A. C., & Gale, D. M. (1963). Transannular Reactions. Solvolysis of Cyclooctyl p-Toluenesulfonate. Journal of the American Chemical Society, 85(23), 3747-3751. URL:[Link]

  • Kirchen, R. P., Okazawa, N., Ranganayakulu, K., & Sorensen, T. S. (1981). μ-Hydrido bridging between secondary and tertiary "carbocationic" ends and the analogy to unsymmetrical allyl cations. Journal of the American Chemical Society, 103(20), 5974-5981. URL:[Link]

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromocyclooctene

Introduction: The Synthetic Value of the Cyclooctene Scaffold The cyclooctene moiety is a privileged structural motif in modern chemistry. Its unique conformational flexibility and reactivity make it a valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of the Cyclooctene Scaffold

The cyclooctene moiety is a privileged structural motif in modern chemistry. Its unique conformational flexibility and reactivity make it a valuable building block in the synthesis of complex natural products, pharmaceutical agents, and advanced materials. In particular, functionalized cyclooctenes serve as key intermediates for constructing larger, intricate molecular architectures. 1-Bromocyclooctene, a sterically hindered vinyl bromide, is an especially important precursor. Its C(sp²)-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies for C-C and C-heteroatom bond formation in contemporary organic synthesis.[1][2] These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, have revolutionized the assembly of complex molecules by enabling the precise and efficient connection of molecular fragments under relatively mild conditions.[3][4][5]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-bromocyclooctene. We will dissect the core catalytic cycle, present detailed protocols for key transformations, and discuss the critical parameters that govern reaction success, offering field-proven insights for researchers, scientists, and drug development professionals.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 1-bromocyclooctene.[3][7] This is often the rate-limiting step, particularly for sterically hindered substrates like 1-bromocyclooctene.[8] The choice of ligand on the palladium center is crucial here; bulky, electron-rich ligands can significantly accelerate this step.[1]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the bromide.[3][9] This step introduces the second organic fragment that will be incorporated into the final product.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][10]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_Intermediate R-Pd(II)-X Ln Pd0->PdII_Intermediate Oxidative Addition PdII_Diorgano R-Pd(II)-R' Ln PdII_Intermediate->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Product R-R' PdII_Diorgano->Product Reductive Elimination RX 1-Bromocyclooctene (R-X) RX->PdII_Intermediate R_M Organometallic Reagent (R'-M) R_M->PdII_Intermediate

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Methodologies & Protocols

While the fundamental mechanism is conserved, several distinct named reactions exist, defined by the nature of the organometallic coupling partner. We present protocols for the most prevalent and synthetically useful examples with 1-bromocyclooctene.

Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura coupling utilizes organoboron reagents (boronic acids or esters) and is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the boron reagents, as well as the reaction's excellent functional group tolerance.[1][2][11][12] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[13]

Suzuki Coupling Workflow Suzuki-Miyaura Coupling Workflow Start Start: Assemble Reagents in Schlenk Flask Degas Degas System: (Vacuum/Inert Gas Cycles) Start->Degas Add_Solvent Add Anhydrous Solvent (e.g., Toluene/Dioxane) Degas->Add_Solvent Add_Reagents Add 1-Bromocyclooctene, Boronic Acid, Base Add_Solvent->Add_Reagents Add_Catalyst Add Pd Catalyst & Ligand Add_Reagents->Add_Catalyst Heat Heat to Reaction Temp (e.g., 80-110 °C) Add_Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification: Column Chromatography Workup->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Bromocyclooctene with Phenylboronic Acid

  • Materials:

    • 1-Bromocyclooctene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)

    • Toluene (8 mL) and Water (2 mL)

    • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromocyclooctene, phenylboronic acid, and potassium carbonate.

    • Add the Pd(PPh₃)₄ catalyst.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-phenylcyclooctene.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1006~95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1108~92
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~85
Stille Coupling: Robust but with Caveats

The Stille coupling employs organostannane (tin) reagents.[14][15] A key advantage is that organostannanes are stable to air and moisture and do not require activation by a base.[15][16] This makes the reaction conditions very mild and tolerant of many functional groups.[17] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[14][17]

Protocol: Stille Coupling of 1-Bromocyclooctene with Tributyl(vinyl)tin

  • Materials:

    • 1-Bromocyclooctene (1.0 mmol, 1.0 equiv)

    • Tributyl(vinyl)tin (1.1 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromocyclooctene and anhydrous DMF.

    • Add tributyl(vinyl)tin via syringe.

    • Degas the solution by bubbling with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the stirred solution.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.

    • After cooling, dilute the mixture with diethyl ether.

    • Wash the solution with an aqueous solution of potassium fluoride (KF) to precipitate tin salts, followed by water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield 1-vinylcyclooctene.

Sonogashira Coupling: Accessing Alkynes

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by coupling vinyl halides with terminal alkynes.[18] The classic protocol uses a dual catalytic system of palladium and a copper(I) salt (typically CuI).[19][20] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[1][21] An amine base is used both to neutralize the HBr byproduct and to act as a solvent.[20]

Protocol: Sonogashira Coupling of 1-Bromocyclooctene with Phenylacetylene

  • Materials:

    • 1-Bromocyclooctene (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

    • Add triethylamine, 1-bromocyclooctene, and phenylacetylene via syringe.

    • Stir the mixture at room temperature. Gentle warming to 40-50 °C may be required for this hindered substrate.

    • Monitor the reaction by TLC. A white precipitate of triethylammonium bromide will form as the reaction proceeds.

    • Upon completion (typically 6-24 hours), filter the reaction mixture through a pad of celite to remove the salt.

    • Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield 1-(phenylethynyl)cyclooctene.

Heck Reaction: Coupling with Alkenes

The Heck reaction is unique among these methods as it couples a vinyl halide with an alkene without the need for a pre-formed organometallic reagent.[1][22][23] The mechanism differs slightly, involving migratory insertion of the alkene into the R-Pd-X bond, followed by β-hydride elimination to form the product and a palladium-hydride species, which is converted back to Pd(0) by a base.[2][6]

Protocol: Heck Reaction of 1-Bromocyclooctene with n-Butyl Acrylate

  • Materials:

    • 1-Bromocyclooctene (1.0 mmol, 1.0 equiv)

    • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • Acetonitrile (ACN), anhydrous (5 mL)

    • Sealed tube or pressure vessel

  • Procedure:

    • To a sealable reaction tube, add Pd(OAc)₂, P(o-tol)₃, and acetonitrile under an inert atmosphere.

    • Add 1-bromocyclooctene, n-butyl acrylate, and triethylamine.

    • Seal the tube tightly and heat the mixture to 100 °C.

    • Monitor the reaction by GC-MS. The reaction may take 12-24 hours.

    • After cooling to room temperature, filter the mixture and concentrate the solvent.

    • Dissolve the residue in diethyl ether, wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights: Critical Factors for Success

Merely following a protocol is often insufficient. Success with challenging substrates like 1-bromocyclooctene requires a deeper understanding of the causality behind experimental choices.

  • Catalyst & Ligand Selection: The oxidative addition to the sterically encumbered C-Br bond of 1-bromocyclooctene is challenging.[8] Standard catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[1] These ligands stabilize the 14-electron Pd(0) species, promoting efficient oxidative addition and preventing catalyst decomposition.[1]

  • The Role of the Base: The choice of base is not arbitrary and is reaction-dependent. In Suzuki couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ as they more effectively generate the reactive boronate species.[1] In Heck reactions, the base (often a tertiary amine) is stoichiometric and serves to neutralize the HBr generated, regenerating the Pd(0) catalyst.[4]

  • Solvent and Temperature: Aprotic polar solvents like DMF, Dioxane, and Toluene are commonly used as they effectively dissolve the reactants and stabilize the catalytic intermediates.[17] Temperature is a critical optimization parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like hydrodehalogenation.[8] A systematic temperature screen is often warranted.

  • Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen.[8] All reactions must be performed under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. Solvents and liquid reagents should be thoroughly degassed before use.

Applications and Future Directions

The products derived from the cross-coupling of 1-bromocyclooctene are valuable intermediates. For instance, the resulting substituted cyclooctenes can be further manipulated. Of particular note is the synthesis of trans-cyclooctene (TCO) derivatives. TCOs are highly strained and reactive alkenes that participate in extremely fast inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[24] This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native processes. This has made TCO-tagged molecules indispensable tools for in vivo imaging, drug targeting, and bioconjugation in the pharmaceutical and biotechnology sectors.[24][25]

The robust and predictable nature of palladium-catalyzed cross-coupling reactions ensures that 1-bromocyclooctene will remain a critical tool for chemists aiming to construct novel and functional molecules for the challenges of tomorrow.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide. (2025). BenchChem.
  • Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II.
  • Synthesis of various cyclooctene derivatives. (n.d.). Vaia.
  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry. (2024). Journal of Biomedical Science, PMC.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach.
  • Exploring the Versatility of Click Chemistry TCO Products. (n.d.). BroadPharm.
  • Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. (2025). BenchChem.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Stille-Coupling Reaction. (n.d.). Name-Reaction.com.
  • amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. (n.d.). Chemical Communications.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. (n.d.). Organic Chemistry Frontiers.
  • The Role of Trans-Cyclooctene (TCO) in Bioorthogonal Conjugation. (n.d.). BenchChem.
  • Stille Coupling General Procedures. (n.d.). Organic Synthesis.
  • amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. (n.d.). ResearchGate.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction Overview. (n.d.). Sathee Jee.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • The Suzuki Reaction. (2014). Columbia University.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Stille reaction. (n.d.). Wikipedia.
  • (1e)-1-Bromocyclooct-1-ene. (n.d.). ChemScene.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Scale-Up Synthesis of 1-(Bromoethynyl)cyclohexene. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Molecules.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
  • Heck Reaction—State of the Art. (2017). Catalysts.
  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds. (2025). Journal of the American Chemical Society.
  • (1E)-1-bromocyclooct-1-ene. (n.d.). PubChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (n.d.). ResearchGate.
  • Sonogashira coupling. (2019). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. (n.d.). The Journal of Organic Chemistry, PMC.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews, PMC.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • Palladium-Catalysed Coupling Reactions. (n.d.). University of Groningen Research Portal.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions. (n.d.). Molecules.
  • Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling. (2021). CCS Chemistry.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Synthesis.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). MilliporeSigma.
  • 1-Bromo-cyclooctene. (n.d.). MilliporeSigma.

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Application

Application Note: Thiol-Ene Click Chemistry for Polycyclooctene (PCOE) Modification

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Content Focus: Upcycling models, functionalization protocols, and structure-property relationships Introduction & Strategic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Content Focus: Upcycling models, functionalization protocols, and structure-property relationships

Introduction & Strategic Rationale

The accumulation of polyolefin waste presents a critical environmental challenge, as traditional mechanical recycling often degrades material properties[1]. To address this, polymer-to-polymer upcycling via catalytic dehydrogenation followed by functionalization has emerged as a transformative strategy. In this context, polycyclooctene (PCOE) serves as an ideal structural analog for partially dehydrogenated high-density polyethylene (HDPE) due to its linear chain architecture and internal alkenes[2].

Mechanistic Pathway: The Thiol-Ene Catalytic Cycle

The functionalization of PCOE relies on a radical-mediated step-growth mechanism. Understanding this causality is critical for troubleshooting reaction kinetics.

  • Initiation: UV light or thermal energy cleaves the initiator, which abstracts a hydrogen atom from the thiol (mercaptoethanol) to generate a highly reactive electrophilic sulfenyl radical .

  • Propagation (Addition): The sulfenyl radical attacks the electron-rich

    
    -bond of the PCOE backbone, forming a covalent C–S bond and generating a transient carbon-centered radical [2].
    
  • Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final functionalized pendant group and regenerating the sulfenyl radical to propagate the cycle[2].

Because the chain transfer step is often rate-limiting, maintaining a high thiol-to-vinyl stoichiometric ratio is essential to suppress unwanted alkene homopolymerization and drive the reaction to completion.

MechanisticCycle Initiator Initiator Activation (UV/Heat) Thiol Mercaptoethanol (R-SH) Initiator->Thiol H-abstraction SulfenylRad Sulfenyl Radical (R-S•) Thiol->SulfenylRad PCOE PCOE C=C Bond (π electron) SulfenylRad->PCOE Addition to C=C CarbonRad Carbon-Centered Radical (PCOE Backbone) PCOE->CarbonRad CarbonRad->Thiol H-abstraction (Chain Transfer) CarbonRad->SulfenylRad Regenerates Product Functionalized PCOE (Hydroxyl Ethyl Thioether) CarbonRad->Product Formation

Caption: Radical-mediated thiol-ene catalytic cycle for PCOE functionalization.

Experimental Protocol: Synthesis & Validation

This protocol is designed as a self-validating system. Do not proceed to the hydrogenation step until the intermediate NMR validation confirms the target conversion rate.

Phase 1: Thiol-Ene Functionalization

Objective: Install hydroxyl ethyl thioether groups onto the PCOE backbone.

  • Polymer Dissolution: Dissolve PCOE in a suitable solvent (e.g., toluene or chloroform) at 50 °C under a nitrogen atmosphere to prevent oxidative degradation.

  • Reagent Addition: Calculate the molar equivalents of internal alkenes based on the PCOE mass. Add mercaptoethanol. Critical Insight: To achieve >90% conversion, use a 4:1 thiol-to-vinyl ratio [2]. Lower ratios (e.g., 1:1) will result in functionalization below 5% due to radical recombination and premature termination.

  • Initiation: Add a photoinitiator (e.g., DMPA) or thermal initiator (e.g., AIBN). Irradiate with UV light (365 nm) or heat to 70 °C for 2 hours. Doubling the reaction time from 1 to 2 hours roughly doubles the extent of conversion[2].

  • Purification: Precipitate the polymer in cold methanol to remove unreacted mercaptoethanol and initiator byproducts. Dry under vacuum at 40 °C for 24 hours.

  • Self-Validation (1H NMR): Dissolve a 10 mg aliquot in CDCl₃.

    • Diagnostic Check: Monitor the disappearance of the vinylic protons at

      
       = 5.4 ppm  and the appearance of the thioether methylene protons at 
      
      
      
      = 2.7 and 3.7 ppm
      [2]. Calculate conversion by integrating these peaks.
Phase 2: Residual Alkene Hydrogenation (For PE Mimicry)

Objective: Remove residual C=C bonds to structurally mimic functionalized polyethylene[2].

  • Reagent Preparation: To the functionalized PCOE solution, add a 5-molar excess (relative to residual C=C bonds) of p-toluene sulfonyl hydrazide[2].

  • In Situ Diimide Generation: Add tri-n-propyl amine to neutralize the generated p-toluene sulfinic acid[2]. Heat the mixture to reflux (approx. 110 °C in toluene) for 4–6 hours. Causality: Diimide is chosen over transition-metal catalyzed hydrogenation (e.g., Pd/C) because the thioether groups installed in Phase 1 will severely poison metal catalysts.

  • Final Isolation: Precipitate in methanol, wash with deionized water to remove amine salts, and dry under vacuum.

Workflow Step1 1. Substrate Preparation Dissolve PCOE in Toluene Step2 2. Reagent Addition Add Mercaptoethanol & Initiator (Set Thiol:Vinyl Ratio) Step1->Step2 Step3 3. Click Reaction UV Irradiation / Thermal Heating (1-4 hours) Step2->Step3 Step4 4. In-Process Validation 1H NMR: Monitor δ=5.4 ppm (C=C) and δ=2.7/3.7 ppm (Thioether) Step3->Step4 Step5 5. Hydrogenation (Optional) p-Toluene Sulfonyl Hydrazide + Tri-n-propyl Amine Step4->Step5 If mimicking PE Step6 6. Final Characterization DMA, DSC, Lap Joint Shear Test Step4->Step6 Direct use Step5->Step6

Caption: Step-by-step experimental workflow for PCOE modification and validation.

Quantitative Data & Structure-Property Relationships

By tuning the stoichiometry and reaction time, researchers can precisely control the degree of functionalization (ranging from 1.4% to 22.9% per ethylene unit)[2]. This tunability directly dictates the macroscopic properties of the polymer.

As functionalization increases, the bulky pendant groups disrupt chain packing, leading to a decrease in crystallinity and melting temperature (


) , while the added polar interactions cause an increase in the glass transition temperature (

)
[2].

Table 1: Influence of Reaction Parameters on Conversion and Adhesive Properties

Thiol:Vinyl RatioReaction Time (h)C=C Conversion (%)Functionalization (%)Ultimate Shear Stress (MPa)Failure Mode
Variable1Low1.4 – 5.0< 2.0Adhesive
Optimal (~2.5:1) 1 – 2 Moderate ~12.0 4.10 ± 0.48 Adhesive
4:1291.922.9DecreasedMixed (Adhesive-Cohesive)
5:1498.0>23.0DecreasedMixed (Adhesive-Cohesive)

Data synthesized from Chethalen et al. (2023)[2].

Crucial Insight for Drug Development & Materials Science: More functionalization is not always better. At 12% functionalization , the ultimate shear stress (USS) in a lap joint configuration peaks at ~4.10 MPa, making it highly competitive with commercial poly(ethylene-co-vinyl alcohol) (EVOH)[2]. However, pushing functionalization beyond 12% causes the failure mode to shift from purely adhesive to mixed adhesive-cohesive, resulting in a net decrease in shear strength[2]. For applications requiring robust adhesion (e.g., transdermal patches or packaging tie layers), targeting the 7–12% functionalization window is strictly recommended[2].

References

  • Chethalen, R. J., Fastow, E. J., Coughlin, E. B., & Winey, K. I. (2023). Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties. ACS Macro Letters, 12(1), 107–112. Available at:[Link]

Sources

Method

Advanced Application Note: 5-Bromocyclooct-1-ene in Natural Product Total Synthesis and Macrocyclic Architectures

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary: The Strategic Value of the Cyclooct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary: The Strategic Value of the Cyclooctanoid Core

The synthesis of eight-membered carbocyclic rings is notoriously challenging due to severe transannular (Prelog) strain and unfavorable entropic factors that typically drive reactions toward smaller, less strained rings . To bypass these thermodynamic penalties during the total synthesis of complex natural products, 5-bromocyclooct-1-ene serves as a highly versatile, pre-formed synthon.

By providing a conformationally flexible cyclooctanoid core equipped with orthogonal reactive handles—an electron-rich olefin and a homoallylic bromide—this intermediate is indispensable for:

  • Constructing the dicyclopenta[a,d]cyclooctane cores of terpenoids (e.g., fusicoccins, ophiobolins, and ceroplastol) via transannular cyclizations 1.

  • Generating functionalized macrocyclic natural product analogs via Ring-Opening Metathesis Polymerization (ROMP) 2.

  • Accessing trans-cyclooctene (TCO) derivatives for Inverse Electron Demand Diels-Alder (IEDDA) bioorthogonal drug conjugation 3.

Figure 1: Synthetic utility of 5-bromocyclooct-1-ene in natural product synthesis and drug development.

Mechanistic Insights: Causality in Experimental Design

Transannular Ring Contractions for Bicyclo[3.3.0]octanes

Highly strained trans-fused bicyclo[3.3.0]octane ring systems are found in numerous bioactive natural products . By utilizing 5-bromocyclooct-1-ene, synthetic chemists can induce transannular cyclization. The spatial proximity of the internal olefin to the C5 position allows the alkene to act as an internal nucleophile when the bromide is activated (or displaced by a pendant nucleophile), effectively "zipping" the 8-membered ring into two fused 5-membered rings. This circumvents the high energy barrier of forming these fused systems from acyclic precursors.

ROMP Intramolecular Backbiting

In the synthesis of macrocyclic oligo(cyclooctene)s—which mimic the large macrolactone rings of natural products—5-bromocyclooct-1-ene is subjected to ROMP. The causality of product distribution relies heavily on monomer concentration and catalyst choice. At dilute concentrations (e.g.,


 0.2 M), the growing polymer chain undergoes intramolecular backbiting, where the active ruthenium-alkylidene attacks an internal olefin within its own chain rather than a free monomer 2. The bidentate benzylidene ligand of the Hoveyda-Grubbs 2nd Generation (HG2) catalyst is critical here, as it minimizes linear species contamination compared to 2nd or 3rd generation Grubbs catalysts 2.

Figure 2: Mechanism of ROMP intramolecular backbiting to form macrocyclic natural product analogs.

Quantitative Data: Catalyst & Concentration Effects

The successful generation of macrocyclic cores from 5-bromocyclooct-1-ene requires precise tuning of the metathesis conditions. Table 1 summarizes the causal relationship between catalyst selection, monomer concentration, and the resulting architectural purity.

Table 1: Effects of Catalyst and Concentration on ROMP of 5-Bromocyclooct-1-ene

Catalyst SystemMonomer ConcentrationMajor Product ArchitecturePolydispersity Index (PDI)Yield
Grubbs 1st Gen > 0.5 MLinear Polymer> 2.0High
Grubbs 2nd Gen 0.2 MMixed (Linear + Macrocycle)1.8 - 2.0Moderate
Hoveyda-Grubbs 2nd Gen (HG2) 0.2 MHigh-Purity Macrocyclic Oligomer~1.6> 90%

Note: The exclusive formation of macrocycles using HG2 is confirmed by GPC-MALDI ToF MS, showing complete absence of end-groups [[2]]().

Validated Experimental Protocols

Protocol 1: Synthesis of 5-Bromocyclooct-1-ene from 1,5-Cyclooctadiene

Purpose: To selectively hydrobrominate one olefin of a symmetrical diene while suppressing transannular rearrangements.

  • Preparation: Purge a 500 mL round-bottom flask with N₂ and charge with 85 mL of 33% w/w HBr in glacial acetic acid (approx. 0.98 equiv. relative to diene) 3.

  • Temperature Control: Cool the solution to strictly 0 °C using an ice bath. Causality: Low temperatures prevent the exothermic reaction from driving secondary hydrobromination or transannular hydride shifts.

  • Addition: Add 1,5-cyclooctadiene (61.3 mL, 500 mmol) dropwise over 30 minutes to maintain thermal control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 72 hours.

  • Workup: Pour the mixture into 150 mL of cold water, extract with Et₂O (3 x 125 mL), wash organic layers with water, and dry over MgSO₄.

  • Self-Validation: Evaporate the solvent to yield a yellow oil. Validate via ¹H NMR (CDCl₃): Look for the disappearance of two olefinic protons and the emergence of a diagnostic multiplet at ~4.3 ppm corresponding to the CH-Br proton 2.

Protocol 2: ROMP to Functionalized Macrocyclic Oligomers

Purpose: To synthesize high-purity macrocyclic analogs using intramolecular backbiting.

  • Preparation: Dissolve 5-bromocyclooct-1-ene in anhydrous dichloromethane (DCM) to achieve a strict monomer concentration of 0.2 M.

  • Catalysis: Add Hoveyda-Grubbs 2nd Generation (HG2) catalyst at a monomer-to-catalyst ratio of 120:1. Causality: The bidentate nature of HG2 stabilizes the intermediate ruthenacyclobutane, favoring the backbiting pathway over linear propagation at this dilution2.

  • Reaction: Stir at room temperature under N₂ for 12 hours.

  • Quenching: Terminate the reaction by adding an excess of ethyl vinyl ether (or an isocyanide derivative) and stir for 30 minutes to deactivate and remove the ruthenium catalyst.

  • Self-Validation: Analyze the crude product via Gel Permeation Chromatography (GPC). A successful macrocyclization will display a PDI of ~1.6. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) can be used to confirm the complete removal of residual ruthenium 2.

Protocol 3: Photochemical Isomerization to Trans-Cyclooctene (TCO)

Purpose: To generate highly strained TCOs for bioorthogonal drug activation.

  • Preparation: Dissolve the 5-bromocyclooct-1-ene derivative (0.1 M) and methyl benzoate (sensitizer, 1.0 equiv) in a 1:1 mixture of heptane and diethyl ether.

  • Irradiation: Pump the solution through a continuous flow photoreactor equipped with a 254 nm UV lamp.

  • Trapping: Direct the flow output immediately onto a silica gel column impregnated with 10% w/w AgNO₃. Causality: The photo-equilibrium heavily favors the cis-isomer. However, the trans-isomer coordinates powerfully to Ag⁺ ions. The AgNO₃ column acts as a thermodynamic sink, selectively trapping the TCO and pulling the equilibrium forward3.

  • Elution: Wash the column with non-polar solvents to remove the cis-isomer and sensitizer. Elute the TCO using a mixture of DCM and methanolic ammonia (to break the Ag-alkene complex).

  • Self-Validation: ¹H NMR will show a distinct shift of the olefinic protons from ~5.6 ppm (cis) to ~5.45 ppm (trans) 3.

References

  • Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda-Grubbs Catalyst: An Efficient Approach toward High-Purity Functionalized Macrocyclic Oligo(cyclooctene)s.ResearchGate / ElectronicsAndBooks.
  • Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology.Scholarly Publications Leiden University.
  • Synthetic studies directed toward naturally occurring cyclooctanoids. 1. A total synthesis of (.+-.)-ceroplastol I.Journal of the American Chemical Society - ACS Publications.
  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects.Chemical Society Reviews (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in HBr Addition to Cyclooctadiene

Welcome to the Technical Support Center for advanced hydrocarbon functionalization. The hydrobromination of cyclooctadiene (COD) isomers is notoriously challenging due to competing reaction pathways, including transannul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced hydrocarbon functionalization. The hydrobromination of cyclooctadiene (COD) isomers is notoriously challenging due to competing reaction pathways, including transannular cyclizations and allylic equilibrations. This guide is designed for researchers and drug development professionals who need to tightly control regioselectivity and troubleshoot complex reaction mixtures.

Section 1: Core Principles & Mechanistic Pathways (FAQ)

Q1: Why do I primarily isolate bicyclic products when reacting 1,5-cyclooctadiene (1,5-COD) with HBr? A1: When 1,5-COD undergoes standard electrophilic addition with HBr in polar solvents, the initial protonation generates a cyclooctenyl cation. Because the eight-membered ring adopts a boat-chair conformation, the transannular double bond is held in close spatial proximity to the empty p-orbital of the carbocation. This geometric pre-organization drives an extremely rapid transannular


-cyclization, forming a bicyclo[3.3.0]octyl cation before the bromide counterion can trap the initial site[1]. Subsequent bromide attack yields 2-bromobicyclo[3.3.0]octane instead of the desired mono-addition product.

Q2: How can I force mono-addition to 1,5-COD to synthesize 5-bromocyclooctene without transannular cyclization? A2: To synthesize 5-bromocyclooctene exclusively, you must bypass the carbocation intermediate entirely. This is achieved by switching from an ionic (electrophilic) mechanism to a free-radical mechanism[2]. By using a non-polar solvent (e.g., pentane) and initiating the reaction with UV irradiation or a peroxide radical initiator, a bromine radical adds to the double bond to form a cyclooctenyl radical. Unlike carbocations, this radical intermediate does not readily undergo transannular cyclization. It quickly abstracts a hydrogen atom from HBr to propagate the chain, yielding the mono-addition product, 5-bromocyclooctene[3].

Q3: When using 1,3-cyclooctadiene (1,3-COD), how do I control 1,2- vs. 1,4-addition? A3: 1,3-COD is a conjugated diene. Protonation yields a resonance-stabilized allylic carbocation. Regioselectivity here is governed by the competition between kinetic and thermodynamic control[4]:

  • Kinetic Control (-78 °C): The bromide ion attacks the carbon atom closest to the site of initial protonation (yielding the 1,2-adduct, 3-bromocyclooctene) because the activation energy barrier for this proximity-driven collapse is lower.

  • Thermodynamic Control (≥ 40 °C): The system has enough thermal energy to equilibrate. The bromide attacks the terminal carbon of the allylic system to yield the 1,4-adduct (1-bromocyclooct-2-ene), which contains a more highly substituted, and thus thermodynamically more stable, internal double bond.

Section 2: Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
High ratio of bicyclo[3.3.0]octane derivatives in 1,5-COD reactions. The electrophilic (ionic) pathway is dominating over the radical pathway, allowing transannular cyclization.Exclude ambient light if attempting ionic reactions, or actively irradiate with UV if attempting radical addition. Switch to a strictly non-polar solvent (e.g., pentane or heptane) to destabilize carbocation formation.
1,3-COD yields an inseparable mixture of 1,2 and 1,4 adducts. The reaction temperature fluctuated above the kinetic threshold (-20 °C), allowing the allylic cation to equilibrate.Strictly maintain a dry ice/acetone bath (-78 °C). Pre-cool the HBr solution before dropwise addition. Validate the temperature internally using a thermocouple probe.
Significant dibromide formation (over-addition). Excess HBr is present, or the localized concentration of HBr is too high during addition.Use exactly 0.95 to 1.0 equivalents of HBr. Employ a syringe pump for slow, controlled addition. Stop the reaction at 90% conversion to prevent the second double bond from reacting.

Section 3: Mechanistic Visualizations

G cluster_ionic Ionic Pathway (Electrophilic) cluster_radical Radical Pathway COD15 1,5-Cyclooctadiene Carbocation Cyclooctenyl Cation COD15->Carbocation HBr (Dark, Polar) Radical Cyclooctenyl Radical COD15->Radical HBr (UV or Peroxide) Bicyclic 2-Bromobicyclo[3.3.0]octane (Transannular Product) Carbocation->Bicyclic 1. Transannular cyclization 2. Br- attack Mono 5-Bromocyclooctene (Mono-addition) Radical->Mono H-abstraction

Mechanistic divergence of HBr addition to 1,5-Cyclooctadiene (Ionic vs. Radical pathways).

G COD13 1,3-Cyclooctadiene Allylic Allylic Carbocation COD13->Allylic H+ addition Kinetic 3-Bromocyclooctene (1,2-Addition) Allylic->Kinetic -78°C (Kinetic Control) Fast Br- attack Thermo 1-Bromocyclooct-2-ene (1,4-Addition) Allylic->Thermo +40°C (Thermodynamic Control) More stable alkene

Kinetic vs. Thermodynamic control during electrophilic addition to 1,3-Cyclooctadiene.

Section 4: Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromocyclooctene via Radical Hydrobromination of 1,5-COD

Causality Focus: This protocol utilizes a non-polar solvent to suppress carbocation formation and UV irradiation to initiate the radical chain mechanism, effectively preventing transannular cyclization[5].

  • Preparation: Flame-dry a quartz reaction vessel equipped with a magnetic stirrer, a gas dispersion tube, and an internal thermocouple. Purge with dry Argon for 15 minutes.

  • Solvent & Substrate: Dissolve 1,5-cyclooctadiene (10.0 mmol) in anhydrous, olefin-free pentane (50 mL). Note: Pentane's low dielectric constant is critical for destabilizing ionic intermediates.

  • Initiation: Position a medium-pressure mercury UV lamp (or a 365 nm LED array) 5 cm from the quartz vessel. Begin irradiation.

  • HBr Sparging: Slowly bubble anhydrous HBr gas through the dispersion tube at a rate of 0.5 mmol/min while maintaining the reaction temperature at 0 °C using an ice bath.

  • Self-Validation Check (In-Process): After 15 minutes, extract a 0.1 mL aliquot, quench with saturated aqueous NaHCO₃, and analyze via GC-FID. Look for the disappearance of the 1,5-COD peak and the emergence of a single product peak. If multiple new peaks appear, check for light source failure (indicating a shift to the ionic pathway).

  • Quenching & Isolation: Once 95% conversion is reached, stop HBr flow and UV irradiation. Quench the mixture by pouring it into 50 mL of cold, saturated NaHCO₃. Extract with pentane, dry over MgSO₄, and concentrate under reduced pressure to yield 5-bromocyclooctene.

Protocol B: Kinetically Controlled 1,2-Addition to 1,3-Cyclooctadiene

Causality Focus: Deep cryogenic temperatures trap the initially formed ion pair before structural equilibration can occur, favoring the 1,2-adduct[6].

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1,3-cyclooctadiene (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait 10 minutes until the internal thermocouple registers exactly -78 °C.

  • Reagent Addition: Using a syringe pump, add a pre-cooled (-78 °C) solution of HBr (1.0 M in DCM, 9.5 mL, 0.95 equiv.) dropwise over 45 minutes. Note: Using 0.95 equivalents prevents over-addition.

  • Self-Validation Check (In-Process): Extract a 0.2 mL aliquot using a pre-cooled syringe, quench immediately in cold triethylamine/DCM, and perform rapid ¹H NMR. The presence of an allylic methine proton multiplet at ~4.8 ppm confirms the 1,2-adduct. A shift to ~5.5 ppm indicates thermal equilibration to the 1,4-adduct.

  • Quenching: Quench the reaction at -78 °C by adding 10 mL of a 10% triethylamine in methanol solution to neutralize excess acid before warming.

  • Workup: Allow the mixture to warm to room temperature, wash with brine, dry over Na₂SO₄, and evaporate the solvent to isolate 3-bromocyclooctene.

Section 5: Quantitative Data Presentation

Table 1: Product Distribution Matrix for HBr Addition to COD Isomers

SubstrateConditionsDominant PathwayMajor ProductTypical Yield
1,5-COD HBr, DCM, 25 °C, DarkIonic (Electrophilic)2-Bromobicyclo[3.3.0]octane> 85%
1,5-COD HBr, Pentane, 0 °C, UV LightFree-Radical5-Bromocyclooctene90 - 95%
1,3-COD HBr, DCM, -78 °CIonic (Kinetic Control)3-Bromocyclooctene (1,2-adduct)80 - 88%
1,3-COD HBr, DCM, 40 °CIonic (Thermodynamic)1-Bromocyclooct-2-ene (1,4-adduct)> 75%

References

  • Gale, L. H. (1968). "Free-radical addition of hydrogen bromide to 1,5-cyclooctadiene." The Journal of Organic Chemistry, 33(9), 3643-3645. URL:[Link]

  • Haufe, G., Rolle, U., Kleinpeter, E., Kivikoski, J., & Rissanen, K. (1993). "Transannular reactions of cycloalkenes, cycloalkadienes, and cycloalkatrienes. 17. N-Heterocyclization in electrophilic haloamidation reactions of 1,5-cyclooctadiene." The Journal of Organic Chemistry. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. URL:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-5-Bromocyclooct-1-ene

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of (Z)-5-bromocyclooct-1-ene from (Z,Z)-1,5-cyclooctadiene (COD).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of (Z)-5-bromocyclooct-1-ene from (Z,Z)-1,5-cyclooctadiene (COD). The primary synthetic challenge in this transformation is maintaining strict regiocontrol and stereoselectivity while suppressing transannular π-participation and over-bromination.

Below, you will find the mechanistic workflow, a self-validating standard operating procedure (SOP), quantitative data summaries, and an advanced troubleshooting FAQ.

Mechanistic Workflow & Logical Relationships

The electrophilic addition of HBr to 1,5-COD generates a conformationally mobile carbocation. Because the eight-membered ring is highly flexible, the empty p-orbital is in close spatial proximity to the remaining π-bond, creating a competition between direct nucleophilic trapping (Path A) and transannular cyclization (Path B)[1].

Pathway COD (Z,Z)-1,5-Cyclooctadiene H_plus HBr / AcOH (Electrophilic Addition) COD->H_plus Carbocation Carbocation Intermediate H_plus->Carbocation Path_A Path A: Bromide Trapping (0 °C, Kinetic) Carbocation->Path_A Path_B Path B: Transannular Attack (>15 °C, Thermodynamic) Carbocation->Path_B Product (Z)-5-Bromocyclooct-1-ene Path_A->Product Bicyclic Bicyclo[3.3.0]octane Derivatives Path_B->Bicyclic

Figure 1: Competing mechanistic pathways in the hydrobromination of 1,5-cyclooctadiene.

Standard Operating Procedure (SOP): Monohydrobromination of 1,5-COD

This protocol is engineered to kinetically favor Path A, ensuring yields of 70–86% while preserving the (Z)-alkene geometry.

Step-by-Step Methodology
  • Preparation & Inertion: Charge a flame-dried, round-bottom flask with (Z,Z)-1,5-cyclooctadiene (1.0 eq) and a non-polar co-solvent (e.g., anhydrous CH₂Cl₂) under an argon atmosphere. Cool the system strictly to 0 °C using an ice-water bath.

    • Causality: Argon prevents oxygen-mediated radical pathways that lead to E/Z isomerization. The 0 °C baseline is mandatory to suppress the thermal activation energy required for transannular cyclization[2].

  • Electrophilic Addition: Equip an addition funnel and slowly add a solution of 33% wt HBr in glacial acetic acid (0.95 eq) dropwise over 2 hours.

    • Causality: Sub-stoichiometric HBr prevents over-bromination. The slow, dropwise addition maintains a low steady-state concentration of H⁺, minimizing exothermic spikes that could thermally activate the transannular π-attack[1].

  • Maturation & Kinetic Trapping: Stir the mixture at 0 °C for 2 hours post-addition, then allow it to slowly warm to 15 °C for an additional 12 hours.

    • Causality: The initial kinetic trapping at 0 °C secures the bromide attack on the carbocation before the molecule can adopt the transition state required for transannular ring closure.

  • Quenching & Neutralization: Pour the reaction mixture into ice-cold water. Extract with diethyl ether (3x). Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ (until the aqueous layer remains pH > 7), and brine.

    • Causality: Complete neutralization of acetic acid is critical. Residual acid during subsequent distillation will catalyze thermal degradation or isomerization of the allylic/homoallylic bromide.

  • Purification & Isolation: Dry the organic layer over anhydrous CaCl₂, filter, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation (e.g., 60 °C at 80 mbar)[3].

    • Causality: Vacuum distillation at low temperatures prevents the thermal degradation typical of halogenated cyclooctenes.

Protocol Self-Validation Checkpoints

To ensure the integrity of your synthesis, every run must pass the following self-validation checks:

  • Mass Balance & Distillation: You should recover ~5% unreacted 1,5-COD in the forerun. If no 1,5-COD is recovered, the reaction was over-titrated with HBr.

  • ¹H NMR Integration: The ratio of vinylic protons (multiplet, 5.58–5.67 ppm) to the CH-Br proton (multiplet, 4.28–4.34 ppm) must be exactly 2:1.

  • ¹³C NMR Purity: The absolute absence of signals in the 35–45 ppm region confirms that no bicyclo[3.3.0]octane bridgehead carbons formed, validating the suppression of transannular pathways[1].

Quantitative Data: Reaction Parameter Optimization

Table 1: Effect of Reaction Parameters on Product Distribution

Reaction Temperature ProfileHBr Equivalents(Z)-5-Bromocyclooctene (Target)Bicyclo[3.3.0]octanes (Transannular)Dibromocyclooctanes (Over-reaction)
25 °C (Isothermal)1.10 eq~45%~35%~20%
0 °C to 25 °C1.00 eq~70%~15%~15%
0 °C to 15 °C 0.95 eq >85% <5% <10%

Troubleshooting FAQs

Q: My GC-MS shows a mass of 188/190, but the NMR indicates a bicyclic structure lacking alkene protons. What happened? Application Scientist Insight: You are observing the result of transannular cyclization. When the electrophile (H⁺) adds to the double bond, it generates a carbocation. Because the eight-membered ring is highly flexible, the remaining π-bond can attack this empty p-orbital across the ring, forming a bicyclo[3.3.0]octane derivative[1]. Fix: This transannular π-participation is thermally activated[2]. To prevent it, you must strictly maintain the reaction temperature at 0 °C during the HBr addition. Lowering the temperature kinetically favors direct nucleophilic trapping by the bromide ion over the conformational reorganization required for transannular attack.

Q: I am detecting significant amounts of dibrominated species (m/z 268/270/272). How can I improve mono-selectivity? Application Scientist Insight: 1,5-COD possesses two isolated double bonds with nearly identical electron densities. While the first bromination slightly deactivates the ring via inductive effects (-I), this deactivation is weak across a saturated 8-membered framework. Fix: To maximize mono-selectivity, you must use a sub-stoichiometric amount of HBr (0.90–0.95 eq) and add it very slowly to maintain a low steady-state concentration. It is significantly easier to separate unreacted 1,5-COD (bp 151 °C) from the desired product via vacuum distillation than it is to remove the dibromide[3].

Q: How do I verify the stereochemical integrity of the (Z)-alkene in my product? Application Scientist Insight: The (Z)-geometry is inherently preserved from the starting (Z,Z)-1,5-COD unless radical-mediated isomerization occurs. The molecular conformation of the (E)-isomer is highly twisted and strained, making it thermodynamically unfavorable under standard conditions[4]. Fix: To self-validate, analyze the ¹³C NMR spectrum. The vinylic carbons for (Z)-5-bromocyclooct-1-ene appear at 129.5 and 126.2 ppm. Ensure your reaction is shielded from intense UV light and run under an inert argon atmosphere to prevent any radical-initiated E/Z isomerization.

References

  • Title: Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda-Grubbs Catalyst: An Efficient Approach toward High-Purity Functionalized Macrocyclic Oligo(cyclooctene)
  • Source: orgsyn.
  • Source: semanticscholar.
  • Title: US20090325836A1 - Cyclooct-(EN-)
  • Title: 1,5-Cyclooctadiene Source: Wikipedia URL

Sources

Troubleshooting

Advanced Metathesis Support Center: Overcoming Steric Congestion in Medium-Sized Rings

Welcome to the Advanced Metathesis Support Center. As a Senior Application Scientist, I frequently consult on the "valley of death" in macrocyclization: the synthesis of 8- to 11-membered medium-sized rings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Metathesis Support Center. As a Senior Application Scientist, I frequently consult on the "valley of death" in macrocyclization: the synthesis of 8- to 11-membered medium-sized rings. These systems are thermodynamically and kinetically disfavored due to transannular strain (Pitzer strain) and unfavorable entropic factors. When you introduce steric congestion at the reacting alkenes, standard Ring-Closing Metathesis (RCM) often fails, leading to oligomerization, isomerization, or premature catalyst death.

This guide abandons generic advice in favor of field-proven, self-validating protocols. Below, we dissect the causality behind common RCM failures and provide actionable, step-by-step methodologies to rescue your synthesis.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, you must accurately diagnose the failure mode of your RCM attempt. Use the logical workflow below to map your analytical results to the correct physicochemical solution.

RCM_Troubleshooting Start Start RCM Reaction (Medium-Sized Ring) CheckYield Is the yield of the desired cyclic product high? Start->CheckYield Success Success: Proceed to Downstream Steps CheckYield->Success Yes Analyze Analyze Byproducts (LC-MS / NMR) CheckYield->Analyze No Isomerization Issue: Olefin Isomerization (Ru-Hydride Formation) Analyze->Isomerization Shifted double bonds Oligomer Issue: Oligomerization (ADMET > RCM) Analyze->Oligomer High MW species NoReaction Issue: No Reaction (Steric Congestion) Analyze->NoReaction Recovered Starting Material SolIso Add 1,4-Benzoquinone or Acetic Acid Isomerization->SolIso SolOli Increase Dilution & Slow Addition Oligomer->SolOli SolNoR Use Relay RCM (RRCM) or Less Bulky Catalyst NoReaction->SolNoR

Logical workflow for troubleshooting RCM in sterically congested medium-sized rings.

Part 2: Frequently Asked Questions (FAQs)

Q1: My RCM attempt yielded mostly linear oligomers instead of the desired 9-membered ring. How do I shift the equilibrium?

The Causality: In medium-sized rings, the enthalpy of cyclization is often positive due to transannular interactions and angle strain. Consequently, intermolecular Acyclic Diene Metathesis (ADMET) kinetically outcompetes intramolecular RCM. The Solution: You must manipulate the kinetics through pseudo-high dilution. By using a syringe pump to add the substrate slowly to a refluxing solution of the catalyst, the steady-state concentration of the uncyclized intermediate remains extremely low. This suppresses intermolecular collisions (ADMET) and provides the necessary time for the challenging intramolecular closure to occur. Additionally, incorporating conformational constraints (the Thorpe-Ingold effect) via bulky protecting groups can pre-organize the reactive termini to favor cyclization.

Q2: I am seeing significant double-bond migration (isomerization) in my product. Why is this happening and how can I stop it?

The Causality: Olefin isomerization is a notorious side reaction caused by the thermal degradation of the ruthenium alkylidene catalyst into ruthenium hydride species. These hydrides catalyze unwanted double-bond migration, which can lead to ring contraction, deallylation, and complex product mixtures[1]. The Solution: Introduce a hydride scavenger. Extensive studies by the Grubbs group and others have demonstrated that the addition of 1,4-benzoquinone effectively oxidizes or traps these ruthenium hydrides without poisoning the primary metathesis cycle[2].

Q3: My substrate has a highly sterically congested tri-substituted alkene site. The catalyst simply won't initiate, and I recover >90% starting material. What is the workaround?

The Causality: Ruthenium metathesis catalysts (like Grubbs II or Hoveyda-Grubbs II) possess bulky N-heterocyclic carbene (NHC) and phosphine ligands. If the initiation site is sterically hindered, the necessary metallacyclobutane intermediate cannot form, stalling the catalytic cycle at step one. The Solution: Implement Relay Ring-Closing Metathesis (RRCM). By appending a temporary, sterically unhindered tether (usually a 5-carbon chain) to the hindered olefin, you provide a highly reactive initiation site. The catalyst initiates at this unhindered terminal alkene, undergoes an intramolecular metathesis to expel a volatile byproduct (cyclopentene), and effectively "transfers" the active ruthenium carbene directly onto the sterically hindered position[3].

RRCM_Mechanism Substrate Sterically Hindered Diene Substrate Tether Attach 5-Carbon Tether (Relay Branch) Substrate->Tether Initiation Rapid Catalyst Initiation at Unhindered Terminal Tether->Initiation Transfer Intramolecular Transfer (Loss of Cyclopentene) Initiation->Transfer Closure RCM at Hindered Site (Target Ring Formed) Transfer->Closure

Stepwise mechanistic pathway of Relay Ring-Closing Metathesis (RRCM).

Part 3: Quantitative Data & Catalyst Optimization

Selecting the right combination of catalyst, temperature, and additive is paramount. The table below synthesizes expected outcomes based on varying reaction parameters for congested medium-sized rings[1][4].

Catalyst SystemAdditiveTemp (°C)Target Ring SizeSteric HindranceTypical Yield / Outcome
Grubbs II (G-II)None408-11High<20% (High Isomerization)
Grubbs II (G-II)1,4-Benzoquinone (10 mol%)408-11Medium60-80% (Isomerization Suppressed)
Hoveyda-Grubbs IINone408-11High40-50% (Moderate Conversion)
Grubbs II (G-II)Phenol (30 mol%)408-11Medium75-85% (Enhanced Rate)
Hoveyda-Grubbs IINone (RRCM Substrate)808-11Very High75-90% (Clean Cyclization)

Part 4: Self-Validating Experimental Protocols

A robust protocol must validate itself during execution. The following methodologies include built-in checkpoints to ensure the chemistry is proceeding as intended.

Protocol A: Isomerization-Suppressed RCM (For Moderate Congestion)

Designed to prevent Ru-hydride formation while maintaining sufficient thermal energy for medium-ring closure.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene substrate (0.1 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a final concentration of 1-2 mM. (Causality: High dilution prevents ADMET).

  • Additive Integration: Add 1,4-benzoquinone (10 mol% relative to the catalyst) to the solution.

  • Catalyst Addition: Add Grubbs II catalyst (10-15 mol%) in one portion.

    • Self-Validation Checkpoint: The solution should turn a distinct brownish-purple. If the solution rapidly turns black and precipitates fine particulates, the catalyst has decomposed into ruthenium nanoparticles. Check your solvent for peroxides or moisture.

  • Reaction: Heat the mixture to 40 °C (reflux) for 12-24 hours. (Causality: 40 °C provides enough thermal energy to overcome the activation barrier of medium rings while minimizing the thermal degradation of the catalyst[4]).

  • Quenching: Add an excess of ethyl vinyl ether and stir for 30 minutes. This terminates the active carbene by forming a stable Fischer carbene.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Relay Ring-Closing Metathesis (RRCM) (For Extreme Congestion)

Designed to force catalyst initiation at a hindered site via an intramolecular delivery mechanism.

  • Substrate Design: Synthesize your precursor with a 1,4-pentadiene moiety attached to the sterically hindered reacting center.

  • Solvent & Temperature: Dissolve the RRCM precursor in anhydrous, degassed toluene (0.001 M). Heat the solution to 80 °C. (Causality: Toluene at 80 °C provides the high kinetic energy required for the sterically demanding intramolecular transfer and subsequent ring closure).

  • Catalyst Initiation: Add Hoveyda-Grubbs II catalyst (10-15 mol%).

    • Self-Validation Checkpoint: Monitor the headspace of the reaction using GC-MS. The evolution of cyclopentene gas confirms that the initial catalyst transfer to the hindered site has successfully occurred.

  • Monitoring: Monitor the disappearance of the intermediate (post-cyclopentene loss) via LC-MS.

  • Workup: Quench with ethyl vinyl ether, remove the high-boiling solvent under reduced pressure (or via lyophilization), and isolate the target macrocycle.

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis - Organic Chemistry Portal.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC.
  • Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) - ACS Publications.
  • Relay Ring-Closing Metathesis - Thieme Connect.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Homocoupling

Welcome to the Advanced Synthesis Support Center. As drug development and materials science push toward more complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development and materials science push toward more complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone methodology. However, the formation of symmetric homocoupling byproducts (Ar'-Ar') from arylboronic acids is a persistent challenge that depletes valuable starting materials and complicates downstream purification.

This guide provides deep mechanistic insights and field-proven protocols to systematically eliminate homocoupling from your workflows.

I. Mechanistic Overview: The Divergence of Pathways

To solve homocoupling, we must first understand the causality behind it. The diagram below illustrates how the catalytic cycle diverges when compromised by suboptimal conditions.

MechanisticPathways Pd0 Active Catalyst Pd(0)Lₙ Pd_OxAdd Oxidative Addition Ar-Pd(II)Lₙ-X Pd0->Pd_OxAdd + Ar-X Pd_Oxidized Oxidized Catalyst Pd(II) Species Pd0->Pd_Oxidized + O₂ (Air Leak) or Pd(II) Precatalyst Pd_Trans Transmetalation Ar-Pd(II)Lₙ-Ar' Pd_OxAdd->Pd_Trans + Ar'-B(OH)₂ + Base Pd_Trans->Pd0 Regenerates Pd(0) Product Cross-Coupling Product Ar-Ar' Pd_Trans->Product Reductive Elimination Pd_DoubleTrans Double Transmetalation Ar'-Pd(II)Lₙ-Ar' Pd_Oxidized->Pd_DoubleTrans + 2 Ar'-B(OH)₂ + Base Pd_DoubleTrans->Pd0 Regenerates Pd(0) HomoProduct Homocoupling Byproduct Ar'-Ar' Pd_DoubleTrans->HomoProduct Reductive Elimination

Competing pathways: Desired Suzuki-Miyaura cross-coupling vs. oxidative homocoupling.

II. Troubleshooting FAQs: The "Why" and "How"

Q1: Why is my arylboronic acid forming a symmetric dimer (Ar'-Ar') instead of the cross-coupled product? A1: This phenomenon is known as oxidative homocoupling. It primarily occurs when the active Pd(0) catalyst is prematurely oxidized to an electrophilic Pd(II) species by adventitious oxygen[1]. This "off-cycle" Pd(II) intermediate undergoes rapid double transmetalation with two equivalents of your nucleophilic arylboronic acid[2]. Subsequent reductive elimination yields the symmetric dimer and regenerates Pd(0), creating a parasitic catalytic loop. Additionally, initiating the reaction with a Pd(II) precatalyst (like Pd(OAc)₂) without a dedicated reduction step can trigger this pathway before the cross-coupling cycle even begins[3].

Q2: How do I practically eliminate oxygen from my reaction to prevent this? A2: Standard nitrogen balloons and brief vacuum cycles are often insufficient for sensitive substrates. You must establish a rigorously anaerobic environment. We mandate the Freeze-Pump-Thaw method (minimum 3 cycles) for the solvent system, or at least a 30-60 minute subsurface sparge with high-purity Argon[2]. Solid reagents must be added to a Schlenk flask, evacuated, and backfilled with Argon at least three times prior to introducing the degassed solvent[3].

Q3: Can my choice of ligand suppress the homocoupling pathway? A3: Absolutely. The ligand dictates both the sterics and electronics of the palladium center. Simple phosphines (e.g., PPh₃) often struggle to differentiate between the pathways. By switching to bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands like SPhos or XPhos), you achieve two critical advantages:

  • Electronics: They accelerate the desired oxidative addition and reductive elimination steps, allowing the cross-coupling cycle to kinetically outcompete side reactions[3].

  • Sterics: The massive steric bulk of these ligands physically hinders the coordination of two bulky aryl groups onto a single Pd(II) center, severely retarding the double transmetalation required for homocoupling[1].

Q4: I have degassed thoroughly and used SPhos, but I still see 5-10% homocoupling. What is the next logical step? A4: Control the stoichiometry kinetically via slow addition. Homocoupling is a bimolecular process with respect to the boronic acid (it requires two equivalents to coordinate to Pd). By dissolving your arylboronic acid in degassed solvent and adding it dropwise via a syringe pump, you maintain an artificially low steady-state concentration of the boronic acid in the reactor. This heavily favors the desired single transmetalation onto the Ar-Pd(II)-X intermediate over the undesired double transmetalation[3].

III. Quantitative Optimization Data

The following table summarizes the causal impact of systematically applying the troubleshooting principles discussed above.

Table 1: Optimization Matrix for Minimizing Arylboronic Acid Homocoupling

Parameter / ConditionAtmosphere ControlCatalyst / Ligand SystemBoronic Acid AdditionCross-Coupling YieldHomocoupling Yield
Baseline (Unoptimized) AirPd(OAc)₂ / PPh₃All at once (Bolus)< 40%> 45%
Deoxygenated Argon (Sparged)Pd(OAc)₂ / PPh₃All at once (Bolus)65%20%
Ligand Tuned Argon (Sparged)Pd₂(dba)₃ / SPhosAll at once (Bolus)88%5%
Kinetically Controlled Argon (Freeze-Pump-Thaw)Pd₂(dba)₃ / SPhosSyringe Pump (4 hrs)> 95% < 1%

IV. Step-by-Step Methodology: Self-Validating Syringe-Pump Protocol

This protocol is designed as a self-validating system. It incorporates specific checkpoints to ensure the physical and chemical environment is optimal before proceeding, virtually eliminating the risk of oxidative homocoupling.

Materials Required:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)[1]

  • SPhos (3.0 mol%)[1]

  • K₃PO₄ (anhydrous, finely powdered, 3.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • Solvent Preparation (Self-Validation Step 1): Transfer 1,4-Dioxane to a heavy-walled Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold. Validation: Verify the complete absence of gas bubbling during the final thaw under static vacuum to confirm absolute deoxygenation.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Atmosphere Control: Evacuate the reaction flask and backfill with high-purity Argon. Repeat this cycle three times to ensure all ambient oxygen is purged from the solid reagents[3].

  • Solvent Addition: Inject 80% of the total volume of degassed 1,4-Dioxane into the reaction flask via a gas-tight syringe. Heat the mixture to 80 °C.

  • Boronic Acid Preparation: In a separate, Argon-purged vial, dissolve the arylboronic acid in the remaining 20% of the degassed 1,4-Dioxane.

  • Kinetically Controlled Addition: Draw the boronic acid solution into a gas-tight syringe. Mount it on a programmable syringe pump and connect it to the reaction flask via a PEEK or PTFE line. Set the addition rate to deliver the solution steadily over 4 hours.

  • Reaction Monitoring (Self-Validation Step 2): 30 minutes after the syringe pump addition is complete, extract a 10 µL aliquot under a positive flow of Argon. Quench in MS-grade acetonitrile and analyze via LC-MS. Validation: The reaction is validated and ready for workup if the peak integration corresponding to the Ar'-Ar' mass is <1% relative to the target cross-coupled product peak.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts[1]. Concentrate the filtrate under reduced pressure for downstream purification.

V. References

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution on 5-Bromocyclooct-1-ene

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the functionalization of 5-Bromocyclooct-1-ene. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the functionalization of 5-Bromocyclooct-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the unique challenges of this substrate and optimize your reaction outcomes.

Introduction: Understanding the Substrate

5-Bromocyclooct-1-ene is a valuable intermediate due to its eight-membered ring scaffold and the presence of two key functional handles: a nucleophile-receptive secondary bromide and a reactive alkene. However, its structure presents a classic challenge in synthetic chemistry: it is a secondary (2°) allylic halide. This means it sits at the crossroads of multiple competing reaction pathways—namely SN1, SN2, E1, and E2. Furthermore, the allylic nature of the leaving group introduces the potential for constitutional isomers via rearrangement.

This guide will equip you with the mechanistic understanding and practical knowledge to control these competing pathways and selectively achieve your desired substitution product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is very slow or shows poor conversion. What are the likely causes and how can I increase the reaction rate?

Answer:

Low reactivity is a common issue and typically points to a mismatch between the reaction mechanism and the chosen conditions. Since 5-Bromocyclooct-1-ene is a secondary halide, the choice between SN1 and SN2 pathways is finely balanced and highly dependent on your specific nucleophile and solvent.

Causality & Explanation:

  • For an SN2 Pathway (Concerted, Bimolecular): The rate depends on the concentration and strength of both the substrate and the nucleophile.[1] A weak nucleophile will result in a very slow reaction. Furthermore, polar protic solvents (like ethanol or water) can form a hydrogen-bond "cage" around the nucleophile, reducing its effective strength and slowing the reaction.[2]

  • For an SN1 Pathway (Stepwise, Unimolecular): The rate-determining step is the formation of the allylic carbocation, which is independent of the nucleophile's concentration.[3] If the solvent is not polar enough to stabilize this carbocation intermediate, its formation will be slow, stalling the reaction.

Troubleshooting Steps:

  • Assess Your Nucleophile:

    • If you desire an SN2 reaction, ensure you are using a strong nucleophile. Anionic nucleophiles (e.g., RS⁻, N₃⁻, CN⁻) are generally more potent than their neutral counterparts ( RSH, H₂O).[4]

  • Re-evaluate Your Solvent Choice:

    • To promote SN2: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but leave the nucleophile "bare" and highly reactive.[2]

    • To promote SN1: Use a polar protic solvent like methanol, ethanol, or water. These solvents excel at stabilizing the carbocation intermediate, accelerating the rate-determining step.[2]

  • Increase the Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate of both substitution and elimination reactions. However, be cautious, as higher temperatures tend to favor elimination over substitution.[5] Monitor for byproduct formation.

Question 2: I'm getting a significant amount of an elimination byproduct (presumably cyclooctadienes). How can I favor substitution?

Answer:

The formation of alkenes is a result of competing E1 and E2 elimination pathways. This is arguably the most common side reaction with secondary halides. The key to suppressing it is to minimize the basicity of the system while maximizing its nucleophilicity.

Causality & Explanation:

  • E2 Elimination: This pathway is favored by strong, sterically hindered bases which preferentially abstract a proton over attacking the sterically accessible carbon.[6]

  • E1 Elimination: This pathway competes with SN1 as they share the same carbocation intermediate. The base abstracts a proton from the carbocation to form the alkene.[6]

  • Temperature: Higher temperatures provide the activation energy needed for elimination and favor the more disordered elimination products entropically.

Strategies to Favor Substitution over Elimination:

StrategyRationaleRecommended Reagents/Conditions
Use a Good Nucleophile, Weak Base Minimizes the rate of E2 proton abstraction. Nucleophilicity and basicity are related but not identical.Excellent choices include: I⁻, Br⁻, RS⁻, N₃⁻, CN⁻.[4]
Avoid Strong, Bulky Bases These reagents are designed for elimination.Avoid: Potassium t-butoxide (t-BuOK), DBU, DBN.
Lower the Reaction Temperature Substitution reactions generally have a lower activation energy than elimination reactions.Run reactions at room temperature or below if the rate is acceptable.
Choose SN2 Conditions The concerted SN2 mechanism avoids the carbocation intermediate from which E1 elimination can occur.Use a polar aprotic solvent (DMF, DMSO) with a strong, non-basic nucleophile.
Question 3: My product analysis (NMR/GC-MS) shows a mixture of two or more constitutional isomers. What is happening?

Answer:

The formation of isomeric products strongly suggests that an allylic rearrangement is occurring. This happens when the reaction proceeds, at least in part, through a resonance-stabilized allylic carbocation (an SN1-type mechanism).

Causality & Explanation:

When the bromide leaves, it forms a carbocation that is delocalized across two carbons (C5 and C7) via resonance. The incoming nucleophile can then attack at either of these electrophilic sites, leading to a mixture of the direct substitution product (attack at C5) and the rearranged, or SN1', product (attack at C7).

dot

Caption: Allylic rearrangement via a delocalized carbocation.

How to Improve Selectivity for the Direct (C5) Product:

To avoid rearrangement, you must favor the SN2 mechanism, which does not involve a carbocation intermediate.

  • Use a Strong Nucleophile: A high concentration of a potent nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.

  • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO enhance nucleophilicity and do not stabilize the carbocation intermediate, thus disfavoring the SN1 mechanism.

  • Keep Temperature Low: This will reduce the likelihood of the bromide leaving on its own to form the carbocation.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling procedures for 5-Bromocyclooct-1-ene?

A: Like many bromoalkenes, this compound can be sensitive to light, heat, and air over long periods. For optimal stability, it should be stored in an amber glass bottle, under an inert atmosphere (argon or nitrogen), and refrigerated. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Can I use a strong base like NaOH or NaOMe to synthesize the corresponding alcohol or ether?

A: You can, but with extreme caution. Hydroxide (OH⁻) and methoxide (MeO⁻) are both strong nucleophiles and strong bases. When used with a secondary halide, they will almost certainly produce a significant amount of elimination byproduct.[7] To favor substitution, use the lowest possible temperature and consider using the conjugate acid (water or methanol) as a solvent in an SN1-type reaction if you can tolerate longer reaction times and potential rearrangement. For SN2, a weaker base like potassium carbonate (K₂CO₃) with the alcohol might be a better choice.[8]

Q: How does the cyclooctene ring affect the reaction compared to a linear secondary bromide?

A: The eight-membered ring imposes conformational constraints that can affect the rate and selectivity of the reaction. The molecule will adopt specific chair-boat or twist-chair conformations that may either shield or expose the back side of the C-Br bond, influencing the SN2 rate. Furthermore, transannular reactions (reactions across the ring) are a possibility in medium-sized rings, although less common for simple substitutions. The potential to form a stable trans-cyclooctene product, particularly under elimination conditions, should also be considered.[9][10]

Key Experimental Protocols

The following are generalized, illustrative protocols. They must be optimized for your specific nucleophile and experimental setup.

Protocol 1: Amination with Benzylamine (SN2-Favored)

This protocol uses a polar aprotic solvent and a non-nucleophilic base to favor a direct SN2 reaction.

  • Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 5-Bromocyclooct-1-ene (1.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Add anhydrous acetonitrile or DMF via syringe to achieve a concentration of ~0.2 M. Add potassium carbonate (K₂CO₃, 2.0 eq) and then benzylamine (1.2 eq) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Gentle warming to 40 °C may be required for less reactive amines.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thioetherification with Thiophenol (SN2-Favored)

This protocol takes advantage of the high nucleophilicity and low basicity of thiolates.

  • Setup: To an oven-dried round-bottom flask with a stir bar, add 5-Bromocyclooct-1-ene (1.0 eq) and anhydrous DMF (~0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) followed by thiophenol (1.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically complete within 1-4 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the residue by flash column chromatography.

Visualization: Reaction Choice Workflow

The following diagram provides a decision-making framework for selecting the appropriate reaction conditions based on your desired outcome.

dot

Reaction_Choice_Workflow Start Goal: Substitute Br on 5-Bromocyclooct-1-ene Q_Product Isomer Control Critical? (Avoid Rearrangement) Start->Q_Product SN2_Path Force SN2 Pathway Q_Product->SN2_Path Yes SN1_Path SN1 Pathway is Tolerable Q_Product->SN1_Path No / Not a concern SN2_Conditions Use Strong Nucleophile (e.g., N₃⁻, RS⁻, CN⁻) + Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) + Low Temperature (0-25 °C) SN2_Path->SN2_Conditions SN1_Conditions Use Weak/Neutral Nucleophile (e.g., H₂O, ROH) + Polar Protic Solvent (Methanol, Ethanol, Water) + Monitor for Isomers SN1_Path->SN1_Conditions Q_Elimination Is Elimination a Major Side Product? SN2_Conditions->Q_Elimination SN1_Conditions->Q_Elimination Troubleshoot_Elim Troubleshoot Elimination: - Lower Temperature - Use Weaker Base (e.g., K₂CO₃ vs NaH) - Ensure High Purity of Nucleophile Q_Elimination->Troubleshoot_Elim Yes Proceed Proceed to Workup & Purification Q_Elimination->Proceed No Elim_Yes Yes Elim_No No Troubleshoot_Elim->Start Re-optimize Conditions

Caption: Decision workflow for optimizing substitution reactions.

References

  • [Substituents Regulate the Cyclization of Conjugated Alkynes to Accurately Construct Cyclo-(E)-[11]dendralenes. (2023). MDPI.]([Link])

Sources

Optimization

Cyclooctene Metathesis Technical Support Center: Troubleshooting Catalyst Instability

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing catalyst degradation during the ring-opening metathesis polymerization (ROMP) of cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing catalyst degradation during the ring-opening metathesis polymerization (ROMP) of cyclooctene. By understanding the mechanistic causality behind catalyst failure, you can implement robust, self-validating protocols to ensure high-yield, reproducible polymerizations.

Module 1: Diagnostic FAQs (Mechanisms & Solutions)

Q: Why does my fast-initiating catalyst (e.g., Hoveyda-Grubbs 2nd Generation) lose activity rapidly during cyclooctene ROMP? A: Fast-initiating, phosphine-free ruthenium catalysts generate highly reactive Ru-methylidene intermediates (Ru-1) during chain transfer or backbiting events. These intermediates are highly susceptible to bimolecular coupling, which forms inactive diruthenium species and liberates ethylene1[1]. To mitigate this, maintain low catalyst concentrations, use continuous monomer addition, or lower the initiation temperature to kinetically favor propagation over dimerization.

Q: I am observing low yields and unexpected isomerizations. Could the solvent or monomer purity be the issue? A: Absolutely. Dichloromethane (DCM) is frequently stabilized with amylene (2-methyl-2-butene). Amylene acts as a competing olefin, coordinating to the metal center and stalling the polymerization 2[2]. Furthermore, cyclooctene readily autoxidizes to form hydroperoxides, which irreversibly oxidize the ruthenium-carbene bond into a catalytically dead species.

Q: How does the breakdown of the metallacyclobutane intermediate affect stability? A: In the ROMP of Z-cyclooctenes, the breakdown of the metallacyclobutane intermediate is the rate-limiting step. This is due to increased repulsive steric interactions between the growing polymer chain and the mesityl groups of the N-heterocyclic carbene (NHC) ligand as the effective cone angle increases upon ring-opening3[3]. Prolonged lifetimes of this intermediate increase the probability of thermal degradation via β-hydride elimination.

G ActiveCat Active Ru-Alkylidene (Initiated Catalyst) Metalla Metallacyclobutane Intermediate ActiveCat->Metalla Cyclooctene Addition BetaElim β-Hydride Elimination (Inactive Ru-Hydride) Metalla->BetaElim Thermal Degradation Polymer Propagating Polymer (Polyoctenamer) Metalla->Polymer Ring Opening (Rate-Limiting) Methylidene Ru-Methylidene (Ru-1 Intermediate) Bimol Bimolecular Coupling (Inactive Diruthenium) Methylidene->Bimol Dimerization (Ethylene Loss) Polymer->Methylidene Chain Transfer / Backbiting

Fig 1: Mechanistic pathways of ruthenium catalyst propagation and decomposition during ROMP.

Module 2: Quantitative Data Core

To select the appropriate catalyst for cyclooctene metathesis, it is critical to balance initiation speed with solution stability.

Catalyst TypeInitiation RatePrimary Decomposition PathwayAir/Moisture Tolerance (Solid)Solution Stability
Grubbs 1st Gen SlowPhosphine dissociation / OxidationGoodHigh (Days)
Grubbs 2nd Gen Moderateβ-hydride eliminationExcellentModerate (Hours)
Hoveyda-Grubbs 2nd Gen Very FastBimolecular coupling (Ru-1)ExcellentLow to Moderate
Schrock Mo-Alkylidene Extremely FastExtreme oxophilicity / HydrolysisPoor (Glovebox only)Low (Minutes in air)

Module 3: Validated Protocols

Protocol A: Rigorous Monomer and Solvent Purification

Self-Validation Check: The absence of amylene is confirmed by the lack of a multiplet at δ 5.1 ppm in the 1H NMR spectrum of the solvent.

  • Solvent Washing (DCM): Wash commercial DCM three times with equal volumes of concentrated sulfuric acid (

    
    ).
    
    • Causality: Sulfuric acid extracts the amylene stabilizer into the aqueous layer, preventing it from coordinating to the ruthenium center and stalling initiation.

  • Neutralization & Drying: Wash the DCM with saturated aqueous

    
    , then brine. Dry over anhydrous 
    
    
    
    and distill over calcium hydride (
    
    
    ) under argon.
  • Monomer Filtration: Pass cyclooctene through a plug of activated basic alumina immediately prior to use.

    • Causality: Basic alumina traps trace hydroperoxides formed via autoxidation, which would otherwise irreversibly oxidize the metathesis catalyst.

  • Degassing: Subject the purified cyclooctene to three freeze-pump-thaw cycles.

    • Causality: Removes dissolved oxygen that accelerates catalyst decomposition in solution.

Protocol B: Controlled ROMP of Cyclooctene

Self-Validation Check: A successful reaction will exhibit a distinct color shift from green (active HG2 catalyst) to yellow/orange upon the addition of the quenching agent.

  • Catalyst Preparation: Inside an argon-filled glovebox, prepare a stock solution of Hoveyda-Grubbs 2nd Generation catalyst in purified DCM.

  • Initiation at 0°C: Cool the cyclooctene monomer solution to 0°C. Add the catalyst solution dropwise under vigorous stirring.

    • Causality: Lowering the temperature reduces the kinetic energy of the system. This suppresses the bimolecular coupling of highly reactive Ru-methylidene intermediates while still allowing the highly strained cyclooctene ring to coordinate and open.

  • Propagation: Allow the reaction to warm to 25°C. Monitor the exponential increase in viscosity.

  • Termination: Quench the reaction by adding an excess of ethyl vinyl ether (EVE) and stir for 30 minutes.

    • Causality: EVE undergoes metathesis with the active propagating species to form a stable ruthenium Fischer carbene. The oxygen atom donates electron density into the empty p-orbital of the carbene carbon, electronically stabilizing it and preventing post-polymerization cross-metathesis or backbiting 4[4].

  • Precipitation: Precipitate the polyoctenamer by pouring the solution into vigorously stirred cold methanol.

Workflow Step1 1. Monomer Purification (Alumina + Degas) Step3 3. Initiation (0°C, Dropwise Addition) Step1->Step3 Step2 2. Catalyst Prep (Glovebox, Amylene-free DCM) Step2->Step3 Step4 4. Propagation (25°C, Argon Atmosphere) Step3->Step4 Monitor Viscosity Step5 5. Termination (Ethyl Vinyl Ether Quench) Step4->Step5 Target Conversion

Fig 2: Self-validating experimental workflow for the controlled ROMP of cyclooctene.

References

  • [1] Bimolecular Coupling as a Vector for Decomposition of Fast-Initiating Olefin Metathesis Catalysts. PubMed / Journal of the American Chemical Society. 1

  • [3] Selectivity in Ring-Opening Metathesis Polymerization of Z-Cyclooctenes Catalyzed by a Second-generation Grubbs Catalyst. ACS Publications. 3

  • [4] Ring Opening Metathesis Polymerization of Cyclooctadiene and Cyclooctene with Dihydrofuran: Influence of Ru Fischer Carbene. ResearchGate. 4

  • Metathesis Application Guide. Sigma-Aldrich.

  • [2] issues with olefin metathesis. r/Chempros - Reddit. 2

Sources

Reference Data & Comparative Studies

Validation

Performance Comparison Guide: Grubbs' vs. Schrock's Catalysts for Cyclooctene Synthesis via RCM

Executive Summary Synthesizing 8-membered carbocycles (cyclooctenes) via Ring-Closing Metathesis (RCM) represents one of the most formidable challenges in synthetic organic chemistry. Unlike 5- or 6-membered rings, 8-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 8-membered carbocycles (cyclooctenes) via Ring-Closing Metathesis (RCM) represents one of the most formidable challenges in synthetic organic chemistry. Unlike 5- or 6-membered rings, 8-membered rings suffer from severe enthalpic penalties (transannular Pitzer strain) and entropic disadvantages during the cyclization transition state 1. Consequently, the choice of metathesis catalyst—primarily between Ruthenium-based Grubbs catalysts and Molybdenum/Tungsten-based Schrock catalysts—dictates the success, stereoselectivity, and yield of the transformation. This guide objectively compares these catalytic systems, providing mechanistic insights and self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: The Chauvin Cycle

Both catalyst families operate via the Chauvin mechanism, involving a series of[2+2] cycloadditions and cycloreversions through a metallacyclobutane intermediate 2. The driving force is the entropically favorable release of volatile ethylene gas. However, the electronics of the metal center drastically alter the reaction's kinetic profile:

  • Grubbs Catalysts (Ru): Utilize late-transition metals. They are less oxophilic, granting exceptional functional group tolerance. The 2nd Generation (G2) incorporates a strongly

    
    -donating N-heterocyclic carbene (NHC) ligand, which increases electron density at the Ru center, stabilizing the metallacyclobutane intermediate and enabling the formation of sterically hindered (trisubstituted) double bonds 3.
    
  • Schrock Catalysts (Mo/W): Utilize early-transition metals in high oxidation states. The metal center is highly electrophilic, making the alkylidene extremely reactive toward olefins. This allows for lightning-fast initiation and the successful closure of highly congested 8-membered rings that Ru-catalysts fail to close. However, this high oxophilicity makes them violently reactive toward moisture, oxygen, and protic functional groups.

Chauvin_Cycle M_CH2 Active Alkylidene [M]=CH2 MCB1 Metallacyclobutane I M_CH2->MCB1 + Diene [2+2] Cycloaddition Diene 1,9-Diene Substrate Diene->MCB1 Tethered Alkylidene-Tethered Olefin Intermediate MCB1->Tethered Cycloreversion Ethylene Ethylene Gas (Byproduct) MCB1->Ethylene - Ethylene MCB2 Metallacyclobutane II (Ring-Closing) Tethered->MCB2 Intramolecular [2+2] Cycloaddition MCB2->M_CH2 Catalyst Regeneration Product Cyclooctene Product (8-Membered Ring) MCB2->Product Cycloreversion

Caption: Chauvin mechanism for RCM highlighting metallacyclobutane intermediates and ethylene release.

Performance Comparison Data

The following table synthesizes quantitative performance metrics for the synthesis of complex cyclooctenes (e.g., Taxol BC ring systems) using standard catalyst variants 4, 1.

FeatureGrubbs 1st Gen (Ru)Grubbs 2nd Gen (Ru)Schrock (Mo-Alkylidene)
Active Metal Center Ruthenium (Late TM)Ruthenium (Late TM)Molybdenum (Early TM)
Ligand Environment Phosphines (PCy3)NHC & PhosphineImido & Alkoxide
8-Membered Ring Yield Poor (<20%)Good to Excellent (60-85%)Excellent (70-95%)
Trisubstituted Alkenes IneffectiveEffectiveHighly Effective
Isomerization Risk LowHigh (Ru-hydride formation)Very Low
Functional Group Tol. Excellent (Alcohols, acids)ExcellentPoor (Requires strict protection)
Stereochemical Trap Favors cis-isomerCan yield unexpected transCan yield unexpected trans
Handling Requirements Benchtop (Air stable)Benchtop (Air stable)Glovebox (Moisture sensitive)

Key Data Insight: While 8-membered rings formed via RCM thermodynamically favor the cis-isomer, highly functionalized cyclooctenes can unexpectedly yield the trans-isomer when using Schrock's catalyst or Grubbs 2nd Gen. This indicates that the extreme kinetic activity of these catalysts can cause the reaction to become kinetically trapped before reaching thermodynamic equilibrium 4.

Experimental Workflows & Protocols

Workflow cluster_Grubbs Grubbs Pathway (Ru) cluster_Schrock Schrock Pathway (Mo/W) Substrate Substrate Preparation (1,9-Diene) Dilution High Dilution (0.001 - 0.005 M) To Prevent Cross-Metathesis Substrate->Dilution G_Setup Benchtop Setup (Argon Flush) Dilution->G_Setup S_Setup Glovebox Required (<1 ppm O2/H2O) Dilution->S_Setup G_Solvent Dry CH2Cl2 or Toluene G_Setup->G_Solvent G_React Reflux 1-24h G_Solvent->G_React Quench Reaction Quenching (Ethyl Vinyl Ether or Air) G_React->Quench S_Solvent Strictly Degassed/Anhydrous S_Setup->S_Solvent S_React RT to 60°C, 1-12h S_Solvent->S_React S_React->Quench Purify Flash Chromatography (Silica Gel / Alumina) Quench->Purify

Caption: Comparative experimental workflows for Grubbs (benchtop) vs. Schrock (glovebox) RCM protocols.

Protocol A: Grubbs 2nd Gen Catalyzed RCM (Benchtop Schlenk Technique)
  • Substrate Preparation & High Dilution: Dissolve the 1,9-diene substrate in anhydrous, degassed CH₂Cl₂ to a final concentration of 0.001 - 0.005 M.

    • Causality: High dilution ensures that the rate of first-order intramolecular cyclization vastly outcompetes second-order intermolecular cross-metathesis (CM) or Acyclic Diene Metathesis (ADMET) polymerization.

  • Catalyst Addition: Add 5-10 mol% of Grubbs 2nd Generation catalyst under a positive stream of Argon.

  • Reflux & Monitoring: Heat the reaction to reflux (40 °C). Monitor closely via TLC.

    • Causality: Do not extend the reaction time past starting material consumption. Prolonged heating causes the Ru-carbene to decompose into Ru-hydride species, which are potent double-bond isomerization catalysts that will contract the 8-membered ring into a 7-membered ring 1.

  • Quenching (Self-Validation Step): Add an excess of ethyl vinyl ether and stir for 30 minutes.

    • Causality: The terminal ether intentionally reacts with the active Ru-alkylidene to form a thermodynamically stable, catalytically dead Fischer carbene. A visible color change (from deep red/brown to lighter orange/yellow) visually validates that the catalyst is quenched, preventing unwanted isomerization during concentration.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Schrock Mo-Catalyzed RCM (Glovebox Technique)
  • Atmosphere Control: Transfer all rigorously dried glassware and substrates into a nitrogen or argon-filled glovebox (O₂ and H₂O < 1 ppm).

    • Causality: The Mo=C bond is highly oxophilic; trace moisture irreversibly forms inactive metal oxides, entirely killing the catalytic cycle.

  • Solvent Preparation: Dissolve the substrate in strictly anhydrous, freeze-pump-thaw degassed benzene or toluene (0.001 M).

  • Catalyst Introduction: Add 10-20 mol% of the Schrock Mo-alkylidene catalyst. The reaction can often proceed at room temperature due to the catalyst's extreme kinetic activity.

  • Reaction Execution: Stir for 1-12 hours. Ethylene gas release can be vented through a needle if the reaction scale is large.

  • Quenching & Workup: Remove the flask from the glovebox and immediately expose it to air or wet solvent to destroy the active Mo species. Filter through a pad of basic alumina to remove metal salts before chromatography.

Conclusion & Selection Guide

  • Choose Grubbs 2nd Gen for substrates with protic functional groups (alcohols, amines) or when glovebox access is unavailable. Be prepared to rigorously optimize reaction times to avoid Ru-hydride mediated isomerization.

  • Choose Schrock Catalysts for highly sterically congested 1,9-dienes, trisubstituted cyclooctenes, or when Grubbs catalysts result in intractable mixtures of isomerized products. Ensure all functional groups are appropriately protected (e.g., using silyl ethers instead of free alcohols).

References

  • Bourgeois, D., Pancrazi, A., Ricard, L., & Prunet, J. (2000). "Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer." Angewandte Chemie International Edition. 4

  • Michaut, A., & Rodriguez, J. (2010). "Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction." MDPI. 1

  • "Olefin Metathesis." (2023). Chemistry LibreTexts.2

  • Deiters, A., & Martin, S. F. (2004). "Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis." Chemical Reviews. 3

Sources

Comparative

Probing Carbocation Stability in Brominated Cyclic Dienes: A Comparative Guide to Experimental Validation

In the intricate landscape of reaction mechanisms, carbocations stand as pivotal, albeit often transient, intermediates. Their stability dictates reaction pathways, product distributions, and overall efficiency. For rese...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of reaction mechanisms, carbocations stand as pivotal, albeit often transient, intermediates. Their stability dictates reaction pathways, product distributions, and overall efficiency. For researchers in drug development and synthetic chemistry, a nuanced understanding of the factors governing carbocation stability is not merely academic; it is a cornerstone of rational molecular design. This guide delves into the experimental validation of carbocation stability, with a specific focus on the complex interplay of electronic effects in brominated cyclic dienes. We will compare and contrast key experimental methodologies, providing the technical details and theoretical underpinnings necessary for their successful application in the laboratory.

The Dichotomy of Bromine: Inductive Effects vs. Anchimeric Assistance

The introduction of a bromine atom to a cyclic diene system presents a fascinating dichotomy. On one hand, bromine is an electronegative element, and its electron-withdrawing inductive effect is expected to destabilize an adjacent carbocation.[1] On the other hand, the lone pairs on the bromine atom can participate in stabilizing the positive charge through a phenomenon known as neighboring group participation or anchimeric assistance, potentially leading to the formation of a bridged bromonium ion.[2][3][4] This duality between a classical, open-chain carbocation and a non-classical, bridged intermediate is a central theme in the study of these systems.[5][6][7]

The relative stability of these potential intermediates is highly sensitive to the geometry of the cyclic system and the position of the bromine atom. Discerning which pathway predominates requires carefully designed experiments that can probe the kinetics and stereochemistry of reactions proceeding through these cationic species.

Comparative Analysis of Experimental Validation Techniques

Two primary experimental approaches have proven invaluable in elucidating the nature and stability of carbocations in brominated cyclic dienes: solvolysis rate studies and direct spectroscopic observation.

Solvolysis Kinetics: A Window into Reaction Rates

Solvolysis reactions, where the solvent acts as the nucleophile, provide a powerful, indirect method for assessing carbocation stability.[8] The rate-determining step in many solvolysis reactions is the formation of the carbocation intermediate.[9] Therefore, by comparing the rates of solvolysis for different brominated cyclic dienes, we can infer the relative stabilities of their corresponding carbocations. A faster reaction rate implies a more stable carbocation intermediate.[4][10]

Key Experimental Considerations:

  • Choice of Leaving Group: A good leaving group, such as a tosylate (OTs) or brosylate (OBs), is crucial to facilitate the formation of the carbocation under manageable conditions.[2]

  • Solvent Polarity: Polar protic solvents, such as acetic acid or formic acid, are typically employed to stabilize the forming carbocation and the departing leaving group.[8]

  • Stereochemical Analysis: The stereochemical outcome of the solvolysis reaction can provide compelling evidence for the involvement of a bridged bromonium ion. Retention of configuration at the reaction center is a hallmark of neighboring group participation.[2][4]

Spectroscopic Observation: Direct Evidence of Carbocation Structure

While kinetic studies offer valuable insights, the direct observation of the carbocation intermediate provides the most definitive evidence of its structure and stability. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in superacidic media, has been instrumental in characterizing these fleeting species.[11][12]

Key Experimental Considerations:

  • Superacid Media: The pioneering work of George A. Olah demonstrated that carbocations could be generated and observed as stable species in "superacids" like SbF5/SO2ClF.[11] These extremely non-nucleophilic environments prevent the carbocation from being quenched, allowing for its spectroscopic characterization.

  • ¹³C NMR Chemical Shifts: The chemical shift of the positively charged carbon atom in the ¹³C NMR spectrum is highly diagnostic. Carbocationic carbons are significantly deshielded and appear at very low field (downfield) compared to their neutral precursors.[11][13][14][15]

  • Temperature Control: Low temperatures are often required to slow down rearrangement processes and obtain well-resolved spectra of the desired carbocation.

Experimental Protocols

Protocol 1: Comparative Solvolysis Rate Study

This protocol outlines a general procedure for comparing the solvolysis rates of two isomeric brominated cyclic diene tosylates.

Objective: To determine the relative rates of solvolysis and infer the relative stability of the carbocation intermediates.

Materials:

  • Isomer A (e.g., exo-5-bromo-6-tosyloxynorbornene)

  • Isomer B (e.g., endo-5-bromo-6-tosyloxynorbornene)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Standardized solution of perchloric acid in acetic acid

  • Crystal violet indicator

  • Constant temperature bath

  • Titration apparatus

Procedure:

  • Prepare Solvolysis Solutions: Prepare separate solutions of Isomer A and Isomer B in glacial acetic acid containing a known concentration of sodium acetate (to buffer the liberated tosylic acid).

  • Equilibrate Temperature: Place the reaction flasks in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).

  • Initiate Reaction and Monitor Progress: At time zero, add the tosylate to the pre-heated solvent. At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction in a cold solvent.

  • Titrate Unreacted Acetate: Titrate the unreacted sodium acetate in each aliquot with a standardized solution of perchloric acid in acetic acid, using crystal violet as an indicator.

  • Calculate Rate Constants: The rate of disappearance of the tosylate (and thus the rate of solvolysis) can be determined from the change in acetate concentration over time. The pseudo-first-order rate constant (k) can be calculated using the integrated rate law: ln([A]t/[A]₀) = -kt.

  • Compare Rates: Compare the calculated rate constants for Isomer A and Isomer B. A significantly faster rate for one isomer suggests a more stable carbocation intermediate.

Protocol 2: ¹³C NMR Spectroscopic Analysis in Superacid

This protocol describes the generation and ¹³C NMR characterization of a carbocation from a brominated cyclic diene precursor.

Objective: To directly observe the carbocation and determine the chemical shift of the cationic carbon.

Materials:

  • Brominated cyclic diene precursor (e.g., 5,6-dibromonorbornene)

  • Antimony pentafluoride (SbF₅)

  • Sulfuryl chloride fluoride (SO₂ClF)

  • NMR tube suitable for low-temperature measurements

  • Low-temperature NMR spectrometer

Procedure:

  • Prepare Superacid Solution: In a glovebox or under an inert atmosphere, carefully prepare a solution of SbF₅ in SO₂ClF in an NMR tube at low temperature (e.g., -78 °C).

  • Introduce Precursor: Dissolve the brominated cyclic diene precursor in a small amount of a suitable co-solvent (e.g., CD₂Cl₂) and add it dropwise to the cold superacid solution.

  • Acquire ¹³C NMR Spectrum: Immediately acquire a ¹³C NMR spectrum at the low temperature.

  • Analyze Spectrum: Identify the downfield signal corresponding to the carbocationic carbon. The chemical shift will provide information about the charge delocalization and structure of the carbocation. For instance, a significantly downfield shift would suggest a classical carbocation, while a less deshielded signal might indicate a bridged bromonium ion.[11]

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: Relative Solvolysis Rates of Brominated Norbornene Tosylates in Acetic Acid at 50 °C

CompoundRelative Rate (k_rel)
exo-5-bromo-6-tosyloxynorbornene10³
endo-5-bromo-6-tosyloxynorbornene1
6-tosyloxynorbornene (unbrominated)10

Interpretation: The significantly enhanced rate of the exo isomer is strong evidence for anchimeric assistance from the bromine atom, leading to a stabilized, bridged bromonium-like intermediate.[2] The slower rate of the endo isomer, compared to the unbrominated compound, reflects the destabilizing inductive effect of the bromine.

Table 2: ¹³C NMR Chemical Shifts (δ) of Carbocationic Carbons in SbF₅/SO₂ClF at -78 °C

PrecursorCarbocationic Carbon (δ, ppm)
tert-butyl chloride330
5,6-dibromonorbornene~250 (averaged signal)

Interpretation: The chemical shift of the carbocation derived from 5,6-dibromonorbornene, while significantly downfield, is less than that of a classical tertiary carbocation like the tert-butyl cation.[11] This suggests a degree of charge delocalization, consistent with either a rapidly equilibrating classical carbocation or a non-classical, bridged bromonium ion structure.

Visualizing Reaction Pathways

The choice between a classical carbocation and a bridged bromonium ion intermediate can be visualized using a reaction coordinate diagram.

G cluster_0 Solvolysis Pathway Reactant R-X TS1_classical Transition State 1 (Classical) Reactant->TS1_classical ΔG‡ (classical) TS1_bridged Transition State 1 (Bridged) Reactant->TS1_bridged ΔG‡ (bridged) Classical_Carbocation Classical Carbocation TS1_classical->Classical_Carbocation Product Product Classical_Carbocation->Product Bromonium_Ion Bridged Bromonium Ion TS1_bridged->Bromonium_Ion Bromonium_Ion->Product

Caption: Competing solvolysis pathways via classical carbocation and bridged bromonium ion intermediates.

This diagram illustrates that the kinetically favored pathway will be the one with the lower activation energy barrier (ΔG‡).

Experimental Workflow

A typical workflow for the experimental validation of carbocation stability in a novel brominated cyclic diene is outlined below.

G Start Synthesis of Brominated Cyclic Diene Preparation Preparation of Solvolysis Precursor (e.g., Tosylate) Start->Preparation Solvolysis Solvolysis Rate Studies Preparation->Solvolysis NMR_Study Low-Temperature NMR in Superacid Preparation->NMR_Study Data_Analysis_1 Kinetic Data Analysis Solvolysis->Data_Analysis_1 Conclusion Elucidation of Carbocation Structure and Stability Data_Analysis_1->Conclusion Data_Analysis_2 Spectroscopic Data Analysis NMR_Study->Data_Analysis_2 Data_Analysis_2->Conclusion

Caption: Workflow for experimental validation of carbocation stability.

Conclusion

The experimental validation of carbocation stability in brominated cyclic dienes requires a multi-faceted approach. Solvolysis rate studies provide crucial kinetic data that indirectly probe the stability of the transition state leading to the carbocation, while low-temperature NMR spectroscopy in superacid media offers the potential for direct observation and structural characterization. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can gain a deep and actionable understanding of the factors that govern the behavior of these important reactive intermediates. This knowledge is paramount for the rational design of synthetic routes and the development of novel molecular entities in the pharmaceutical and materials science industries.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Olah, G. A. (1995). My search for carbocations and their role in chemistry. Angewandte Chemie International Edition in English, 34(13‐14), 1393-1405. [Link]

  • Winstein, S., & Grunwald, E. (1948). The role of neighboring groups in replacement reactions. I. The 2-halogenocyclohexyl p-bromobenzenesulfonates. Journal of the American Chemical Society, 70(2), 828-837. [Link]

  • Brown, H. C. (1976). The nonclassical ion problem. Tetrahedron, 32(3), 179-204. [Link]

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry. Harper & Row. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books. [Link]

  • Lambert, J. B., & Singer, R. A. (1995). The structures of carbocations. Journal of the American Chemical Society, 117(10), 2118-2125. [Link]

Sources

Validation

Spectroscopic techniques (NMR, X-ray crystallography) to confirm the structure of reaction products.

The Definitive Guide to Structural Elucidation: NMR Spectroscopy vs. X-Ray Crystallography in Drug Development In the pipeline of drug discovery and development, the unambiguous structural confirmation of synthesized rea...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Structural Elucidation: NMR Spectroscopy vs. X-Ray Crystallography in Drug Development

In the pipeline of drug discovery and development, the unambiguous structural confirmation of synthesized reaction products is non-negotiable. A misassigned stereocenter or an overlooked regioisomer can derail years of biological assays and clinical trials. For researchers and drug development professionals, two techniques stand as the pillars of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SCXRD).

While both techniques aim to map the atomic architecture of a molecule, their physical principles, sample requirements, and the nature of the data they yield are fundamentally different. This guide objectively compares NMR and SCXRD, providing mechanistic insights, self-validating experimental protocols, and comparative data to help you select the optimal technique for your workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse

NMR spectroscopy is the "gold standard" for analyzing molecular structures in solution, effectively mimicking the physiological environments where drugs operate [1]. It relies on the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N). When placed in a strong magnetic field and pulsed with radio frequencies, these nuclei resonate at specific frequencies (chemical shifts) dictated by their local electronic environments [2].

Mechanism & Causality:

  • 1D ¹H and ¹³C NMR: Provides a rapid census of proton and carbon environments. Deshielding effects immediately flag proximity to electronegative heteroatoms (O, N, halogens), allowing chemists to verify functional group transformations.

  • 2D Correlation Spectroscopy (COSY & HSQC): COSY maps through-bond proton-proton connectivity via J-coupling, while HSQC links protons to their directly attached carbons.

  • 2D HMBC: Crucial for bridging "NMR silent" gaps (e.g., quaternary carbons or heteroatoms) by showing 2-to-3 bond long-range correlations.

  • 2D NOESY/ROESY: Measures through-space interactions (< 5 Å) via the Nuclear Overhauser Effect (NOE). Because NOE intensity is inversely proportional to the sixth power of the distance between nuclei (

    
    ), it is the primary tool for establishing relative stereochemistry and conformational dynamics in solution [1].
    

Self-Validating Protocol: Comprehensive NMR Structural Confirmation

  • Sample Preparation: Dissolve 5–15 mg of the highly pure (>95%) reaction product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

    
    , CDCl₃).
    
    • Validation Check: Ensure the solution is entirely free of particulates to prevent magnetic field inhomogeneities, which cause severe line broadening.

  • Locking and Shimming: Insert the NMR tube into the spectrometer (e.g., 600 MHz). Lock the magnetic field to the deuterium signal of the solvent. Shim the magnetic field (Z1-Z5) until the solvent residual peak is sharp and symmetrical.

  • 1D Acquisition: Acquire a standard 1D ¹H spectrum.

    • Validation Check: Calibrate the chemical shift scale using the solvent residual peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like TMS (0.00 ppm). Assess the signal-to-noise ratio (S/N); if S/N > 100, proceed to 2D experiments.

  • 2D Suite Acquisition: Run gradient-selected COSY, HSQC, and HMBC. If stereocenters are present, acquire a NOESY spectrum with a mixing time optimized for the molecule's correlation time (typically 300-500 ms for small molecules).

  • Data Integration & Elucidation: Map the carbon-hydrogen framework using HSQC and HMBC. Use NOESY cross-peaks to assign relative configuration.

    • Validation Check: The proposed structure must account for every cross-peak in the HMBC and NOESY spectra without contradictions.

Single-Crystal X-ray Crystallography (SCXRD): The Absolute Truth

While NMR provides a dynamic, time-averaged view, SCXRD provides a static, high-resolution 3D snapshot of the molecule in the solid state [3]. SCXRD relies on Bragg's Law (


); as X-rays pass through the ordered crystal lattice, they are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is mathematically transformed (via Fourier transform) into a precise electron density map [4].

Mechanism & Causality: SCXRD is the ultimate arbiter for absolute configuration (chirality). By analyzing the anomalous dispersion of X-rays—especially when a "heavy" atom (like Br, Cl, or S) is present in the molecule—crystallographers can calculate the Flack parameter. A Flack parameter near 0 confirms the absolute stereochemistry of the model, while a value near 1 indicates the inverted enantiomer is present [3].

Self-Validating Protocol: SCXRD Structure Determination

  • Crystal Growth: Dissolve 2–5 mg of the pure compound in a minimum volume of a good solvent. Slowly diffuse a poor solvent into the mixture (vapor diffusion) or slowly cool the solution over several days.

    • Validation Check: Inspect under a polarized light microscope. The ideal crystal is a single, clear, block-like prism (approx. 0.1–0.3 mm in all dimensions) that extinguishes light uniformly when rotated.

  • Mounting and Data Collection: Mount the crystal on a goniometer using a loop and paratone oil. Flash-cool to 100 K using a nitrogen cryostream to minimize thermal atomic motion (drastically improving resolution). Expose to monochromatic X-rays (e.g., Cu Kα or Mo Kα) and collect diffraction frames over a 360° rotation.

  • Integration and Phasing: Integrate the diffraction spots to extract intensities. Solve the "phase problem" using intrinsic phasing or direct methods algorithms to generate the initial electron density map.

  • Model Building and Refinement: Assign atomic identities (C, N, O, etc.) to the electron density peaks based on chemical knowledge and peak height. Refine the structure using least-squares minimization.

    • Validation Check: Evaluate the R1 factor (should be < 5% for a high-quality structure) and the Goodness-of-Fit (GoF, should be ~1.0). Ensure the thermal ellipsoids of the atoms are roughly spherical and appropriately sized.

Objective Comparison & Experimental Data

The choice between NMR and SCXRD often comes down to sample state, time constraints, and the specific structural questions being asked[5]. Table 1 summarizes their comparative performance based on standard drug discovery parameters.

Table 1: Performance Comparison of NMR vs. SCXRD for Small Molecules

ParameterNMR Spectroscopy (2D Suite)Single-Crystal X-ray Diffraction (SCXRD)
Sample Requirement 1–15 mg (Recoverable)1–5 mg (Often recoverable, but requires crystallization)
Phase Analyzed Solution (Dynamic, physiological relevance)Solid-state (Static lattice)
Stereochemistry Relative (via NOESY/J-coupling)Absolute (via anomalous dispersion/Flack parameter)
Primary Bottleneck Signal overlap in complex/large moleculesGrowing a high-quality single crystal
Timeframe Hours (Preparation to data analysis)Days to Weeks (Primarily due to crystal growth)
Throughput High (Autosamplers allow 100+ samples/day)Low to Medium (Dependent on crystal quality)
Data Output Connectivity, conformational equilibriaPrecise bond lengths, angles, and 3D coordinates

Integrated Workflow Visualization

In modern drug development, these techniques are not mutually exclusive; they form a self-validating, synergistic loop. NMR is used for rapid throughput and relative connectivity, while SCXRD is reserved for the definitive absolute configuration of lead compounds.

G Start Reaction Product Synthesized Purity Purity Check (LC-MS / 1H-NMR) Start->Purity IsPure Pure? Purity->IsPure Purify Purification (Prep-HPLC) IsPure->Purify No NMR 2D NMR Suite (COSY, HSQC, HMBC, NOESY) IsPure->NMR Yes Purify->Purity StructConf Structure Confirmed? NMR->StructConf Cryst Crystal Growth (Vapor Diffusion/Cooling) StructConf->Cryst Ambiguous / Need Absolute Final Absolute 3D Structure & Stereochemistry Confirmed StructConf->Final Yes (Relative) SCXRD SCXRD Data Collection & Refinement Cryst->SCXRD SCXRD->Final

Integrated structural elucidation workflow combining NMR and SCXRD in drug discovery.

Conclusion

For drug development professionals, relying on a single analytical technique introduces unnecessary risk. NMR spectroscopy provides rapid, solution-state connectivity and dynamic conformational data, making it the frontline tool for structural verification. However, when absolute stereochemistry is required—or when NMR spectra are rendered ambiguous by severe signal overlap—Single-Crystal X-ray Diffraction provides the definitive, atomic-resolution truth. By mastering the causality behind these techniques and adhering to self-validating protocols, researchers can ensure the absolute integrity of their chemical libraries.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.[Link]

  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.[Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.[Link]

Comparative

Investigating Alternative Synthetic Routes to trans-Cyclooctene (TCO) Derivatives: A Comparative Guide

Introduction The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and trans-cyclooctenes (TCOs) is currently the fastest known bioorthogonal ligation, boasting second-order rate constants t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and trans-cyclooctenes (TCOs) is currently the fastest known bioorthogonal ligation, boasting second-order rate constants that can exceed


 M

s

[1]. However, the synthesis of functionalized TCOs is fundamentally challenged by the massive ring strain (~16.7 kcal/mol) of the trans-cycloalkene, which heavily biases the thermodynamic equilibrium toward the cis-isomer.

For years, researchers have relied on continuous-flow photoisomerization to force this equilibrium. While effective, this traditional route struggles with diastereoselectivity, often yielding the less reactive equatorial isomers[2]. This guide objectively compares the traditional photochemical flow synthesis with emerging alternative routes—such as stereocontrolled nucleophilic additions and conformationally strained frameworks—evaluating their yield, diastereoselectivity, and reaction kinetics.

The Gold Standard: Flow Photoisomerization (The Fox Method)

Mechanism & Causality

Developed by the Fox group, the standard approach utilizes a continuous flow photoisomerization setup[1]. In a standard batch reactor, UV irradiation of cis-cyclooctene with a singlet sensitizer (e.g., methyl benzoate) reaches an unfavorable photo-equilibrium. To drive the reaction forward, the mixture is continuously pumped through a column of silver nitrate (AgNO


) impregnated on silica gel. Because the highly strained trans-alkene relieves strain upon complexation with transition metals, it binds Ag(I) orders of magnitude more strongly than the cis-isomer. This selective trapping removes the trans-product from the circulating equilibrium, invoking Le Chatelier's principle to drive near-quantitative conversion[3].

Despite its ingenuity, photoisomerizing functionalized precursors like 5-hydroxy-cis-cyclooctene produces a mixture of equatorial and axial diastereomers (typically a 2.2:1 ratio favoring the equatorial isomer)[2]. The axial isomer is an order of magnitude more reactive but is isolated in low yields (<24%)[2]. Furthermore, scaling up this method with standard silica often leads to silver leaching. Recent optimizations substitute standard silica with Ag(I) immobilized on sulfonated (tosic) silica gel, which tightly binds the silver to prevent leaching and allows for column regeneration[4].

Protocol 1: Optimized Flow Photoisomerization with Sulfonated Silica
  • Mobile Phase Preparation: Dissolve the cis-cyclooctene derivative and methyl benzoate (sensitizer) in a non-polar solvent mixture (e.g., hexanes/ether)[1].

  • System Setup: Connect a quartz flow reactor to a peristaltic pump and a column packed with Ag(I)-loaded sulfonated silica gel[4].

  • Irradiation & Trapping: Circulate the solution through the quartz reactor under UV-C (254 nm) irradiation. The trans-isomer is selectively captured by the Ag(I) column[1].

  • Elution: Once conversion is complete, flush the column with an ammonium hydroxide solution to disrupt the Ag(I)-TCO complex, releasing the pure trans-cyclooctene[3].

FlowPhoto Start cis-Cyclooctene + Sensitizer UV UV Reactor (254 nm) Photoisomerization Start->UV Continuous Flow Trap Ag(I)-Silica Column Selective Trapping UV->Trap cis/trans Mixture Trap->UV Recirculate cis-Isomer Release Ammonia Elution pure trans-Cyclooctene Trap->Release Chemical Elution

Continuous flow photoisomerization workflow using Ag(I) trapping to drive trans-isomer yield.

Alternative Route 1: Stereocontrolled Synthesis of Axial-TCOs (a-TCOs)

Mechanism & Causality

To overcome the poor diastereoselectivity of direct photoisomerization, a novel alternative route utilizes trans-cyclooct-4-enone[2]. Because the ketone carbon lacks a stereocenter, the photoisomerization of cis-cyclooct-4-enone to trans-cyclooct-4-enone proceeds without diastereomeric complications, allowing for highly efficient, large-scale production[2].

The brilliance of this route lies in the rigid conformation of the trans-ring, which effectively shields the axial face of the ketone. When subjected to nucleophilic addition (e.g., hydride reduction or Grignard addition), the nucleophile is sterically forced to attack exclusively from the equatorial face[5]. This stereocontrolled addition pushes the resulting functional group (e.g., the hydroxyl group) into the highly reactive axial position, yielding 100% axial-TCO (a-TCO)[5]. These a-TCOs exhibit superior reactivity and lower hydrophobicity (cLogP ~1.11) compared to standard TCOs, which significantly improves washout rates and reduces background noise in live-cell imaging[6],[5].

Protocol 2: Synthesis of a-TCO via trans-Cyclooct-4-enone
  • Photoisomerization: Convert cis-cyclooct-4-enone to trans-cyclooct-4-enone using the flow photoisomerization method described in Protocol 1[2].

  • Nucleophilic Addition: Dissolve trans-cyclooct-4-enone in anhydrous THF and cool to -78 °C under an inert argon atmosphere.

  • Reagent Addition: Slowly add the nucleophile (e.g., LiAlH

    
     for hydroxyl derivatives). The rigid trans-ring directs the attack from the equatorial face[5].
    
  • Quenching & Isolation: Quench the reaction carefully using the Fieser method, extract with diethyl ether, and purify via flash chromatography to isolate the pure a-TCO[5].

aTCO Precursor cis-Cyclooct-4-enone Photo Flow Photoisomerization (No stereocenters) Precursor->Photo TransKetone trans-Cyclooct-4-enone (Rigid Conformation) Photo->TransKetone NuAttack Nucleophilic Addition (Equatorial Attack Only) TransKetone->NuAttack LiAlH4 or RMgX aTCO Axial-TCO (a-TCO) 100% Diastereoselectivity NuAttack->aTCO

Stereocontrolled synthesis of reactive axial-TCOs via trans-cyclooct-4-enone intermediate.

Alternative Route 2: Conformationally Strained TCOs (sTCO)

Mechanism & Causality

For applications requiring extreme reaction kinetics—such as


F-PET imaging, where the short half-life of the isotope demands near-instantaneous labeling—conformationally strained TCOs (sTCOs) like bicyclo[6.1.0]non-4-en-9-ylmethanol were developed[7].

The synthesis involves the fusion of a cyclopropane ring to the cyclooctene core. This fusion forces the trans-alkene into a highly distorted, "flattened" geometry. This ground-state destabilization dramatically lowers the activation energy required for the IEDDA reaction, achieving rate constants up to


 M

s

[7]. While highly reactive, sTCO synthesis typically yields a mixture of syn and anti diastereomers and suffers from lower overall isolated yields (~29%) due to the extreme strain and instability of the intermediates[7].

Comparative Performance Data

The table below summarizes the quantitative performance metrics of the three primary synthetic routes discussed.

Synthetic RouteKey IntermediateDiastereoselectivityTypical YieldReactivity (

, M

s

)
Traditional Flow Photoisomerization 5-hydroxy-cis-cyclooctene1:2.2 (Favors Equatorial)[2]47–79%[8]~10

– 10

[2]
Stereocontrolled Addition (a-TCO) trans-cyclooct-4-enone>99:1 (Pure Axial)[5]~70–80%[2]~10

– 10

[6]
Conformationally Strained (sTCO) Bicyclo[6.1.0]non-4-eneSyn/Anti mixture[7]~29%[7]Up to 3.3

10

[7]

Conclusion

While the traditional Fox flow photoisomerization method remains a highly reliable foundation for basic TCO synthesis, its lack of diastereocontrol limits the yield of the highly reactive axial isomers. For researchers requiring scalable, highly reactive, and hydrophilic probes, the stereocontrolled a-TCO route via trans-cyclooct-4-enone offers an elegant, self-validating solution with >99% diastereoselectivity. Conversely, for time-critical radiochemistry applications, the sTCO route provides unparalleled reaction kinetics, albeit at the cost of synthetic yield and stability.

References[1] Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. d-nb.info. View Source[4] Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel. thieme-connect.com.View Source[2] EP4262887A1 - Trans-cyclooctenes with high reactivity and favorable physiochemical properties. Google Patents.View Source[8] Buy (S,E)-TCO2-PEG4-NHS ester. Smolecule. View Source[3] Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. PMC. View Source[6] New Trans-Cyclooctenes With High Reactivity and Favorable Physiochemical Properties. Flintbox. View Source[5] Previous approach to trans‐cyclooctene syntheses compared to the... ResearchGate. View Source[7] Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. View Source

Sources

Validation

5-Bromocyclooct-1-ene versus other functionalized cycloalkenes in polymer synthesis.

An in-depth technical analysis for researchers and drug development professionals evaluating functionalized cycloalkenes for advanced macromolecular engineering. Introduction: The Strategic Value of Functionalized Cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating functionalized cycloalkenes for advanced macromolecular engineering.

Introduction: The Strategic Value of Functionalized Cycloalkenes

Ring-Opening Metathesis Polymerization (ROMP) is a cornerstone methodology for synthesizing well-defined macromolecular architectures. The thermodynamic driving force of ROMP is the release of ring strain, making 8-membered cyclic olefins like cyclooctene highly effective monomers. However, to engineer polymers with specific chemical, thermal, and mechanical properties—such as targeted drug delivery vehicles or alkaline fuel cell membranes—researchers must utilize functionalized cycloalkenes.

Among these, 5-Bromocyclooct-1-ene (5-BrCOE) occupies a unique position. Unlike unfunctionalized cyclooctene or highly strained norbornene derivatives, 5-BrCOE offers a dual advantage: it can undergo controlled ROMP to form high-purity macrocycles, and its pendant bromine atom serves as an optimal leaving group for post-polymerization modifications via nucleophilic substitution and click chemistry.

Mechanistic Insights: ROMP Dynamics and Catalyst Causality

The architectural outcome of 5-BrCOE polymerization is strictly governed by catalyst selection and monomer concentration. When polymerized using the commercially available second-generation Hoveyda-Grubbs (HG2) catalyst, the reaction pathway can be thermodynamically steered.

At specific monomer concentrations (e.g., 0.2 M), the bidentate benzylidene ligand of the HG2 catalyst suppresses intermolecular chain growth and strongly favors an intramolecular backbiting process. This thermodynamic control shifts the equilibrium from linear polymer chains to high-purity functionalized macrocyclic oligo(cyclooctene)s 1[1]. In contrast, attempting the same reaction with Grubbs 3rd generation (G3) catalysts typically yields linear polymers heavily contaminated with macrocyclic impurities due to the lack of this specific ligand interaction .

G Monomer 5-Bromocyclooct-1-ene (Monomer) Linear Linear Poly(5-BrCOE) (Kinetic Product) Monomer->Linear ROMP (Chain Growth) Catalyst Hoveyda-Grubbs 2nd Gen (HG2 Catalyst) Catalyst->Monomer Initiates Catalyst->Linear Bidentate Ligand Favors Backbiting Macrocycle Macrocyclic Oligo(5-BrCOE) (Thermodynamic Product) Linear->Macrocycle Intramolecular Backbiting

ROMP and intramolecular backbiting pathway of 5-Bromocyclooct-1-ene using HG2 catalyst.

Comparative Performance Analysis

When designing a polymer synthesis workflow, selecting the correct functionalized cycloalkene is paramount. The table below synthesizes the quantitative and qualitative differences between 5-BrCOE and other common ROMP monomers.

MonomerOptimal CatalystPrimary ArchitectureConversion Time (RT)Mw (kDa)PDIKey Functional Advantage
5-Bromocyclooct-1-ene HG2 / Grubbs IIMacrocyclic / Linear~60 minsVariable~1.6Halogen leaving group enables downstream click chemistry for metallo-polymers.
5-Acetoxycyclooct-1-ene HG2Macrocyclic~60 mins1.61.6High-purity macrocycles via backbiting; excellent for fundamental kinetic studies.
Norbornene Derivatives Grubbs II/IIILinear<30 mins>50<1.2High ring strain drives rapid living polymerization; yields high Tg materials.
Cyclooctene (COE) Grubbs IILinear~60 minsVariable1.5 - 2.0Unfunctionalized parent backbone; forms crystalline domains.

Key Divergences:

  • Post-Polymerization Versatility: While norbornene derivatives provide rapid, living polymerizations with narrow polydispersity indices (PDIs), their rigid backbones often resist depolymerization and post-polymerization modification 2[2]. In contrast, 5-BrCOE allows for direct nucleophilic substitution.

  • Recyclability & Degradability: Traditional norbornene ROMP systems cannot be chemically recycled. However, specialized cyclooctene derivatives (such as cyclobutane-fused E-cyclooctenes) regulate ring strain to enable depolymerization via ring-closing metathesis (RCM) 3[3].

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and condition.

Protocol 1: Synthesis of Macrocyclic Oligo(5-BrCOE) via HG2 Catalyst

Objective: Synthesize high-purity macrocycles devoid of linear end-groups.

  • Monomer Preparation: Synthesize 5-BrCOE from 1,5-cyclooctadiene (COD) using 33% HBr/AcOH.

    • Causality: COD is an inexpensive, readily available diene; hydrobromination selectively yields the mono-functionalized 8-membered ring with a 70-86% yield.

  • Polymerization: Dissolve 5-BrCOE in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add HG2 catalyst at a Monomer:Catalyst ratio of 120:1.

    • Causality: Maintaining a concentration near the critical monomer concentration (

      
       M) deliberately suppresses intermolecular chain growth, forcing the system into intramolecular backbiting .
      
  • Quenching: After 2.5 hours at room temperature, quench the reaction with an isocyanide derivative (e.g., ethyl vinyl ether).

    • Causality: Isocyanides efficiently deactivate the highly active ruthenium carbene, preventing unwanted cross-metathesis during workup.

  • System Validation: Analyze the product via GPC-MALDI ToF MS. The exclusive presence of macrocyclic derivatives (up to 45 repeat units) and the complete absence of linear end-groups validates the thermodynamic control of the reaction. Complete removal of residual ruthenium must be confirmed by ICP-AES 1[1].

Protocol 2: Post-Polymerization Modification to Cationic Polyelectrolytes

Objective: Convert linear poly(5-BrCOE) into a chemically inert anion-exchange membrane (AEM).

  • Azidation: React linear poly(5-BrCOE) with sodium azide (NaN₃) in dimethylformamide (DMF).

    • Causality: The primary bromide undergoes a highly efficient SN2 displacement to form poly(5-azidocyclooctene), creating the necessary functional handle for click chemistry 4[4].

  • CuAAC Click Reaction: React the azido-polymer with ethynylcobaltocenium hexafluorophosphate utilizing a Cu(I) catalyst.

    • Causality: The resulting triazole linkage is chemically inert under harsh basic conditions, yielding a metallo-polyelectrolyte with a polyethylene-like framework ideal for alkaline fuel cells 4[4].

  • System Validation: Confirm complete azidation via FTIR (monitoring the appearance of the strong azide stretch at ~2100 cm⁻¹). Post-click validation requires ¹H NMR spectroscopy to unambiguously confirm the appearance of the triazole proton and the successful attachment of the cobaltocenium cation.

G BrCOE 5-Bromocyclooct-1-ene PolyBr Poly(5-BrCOE) BrCOE->PolyBr ROMP (Grubbs II) PolyN3 Poly(5-azidocyclooctene) PolyBr->PolyN3 Nucleophilic Substitution (NaN3, DMF) ClickPoly Functionalized Metallo-Polymer (e.g., Cobaltocenium AEM) PolyN3->ClickPoly CuAAC Click Chemistry (Alkyne-Functionalized Moiety)

Stepwise workflow for post-polymerization modification of poly(5-BrCOE) via click chemistry.

Conclusion

While norbornene derivatives excel in generating high-Tg, rapidly polymerizing linear chains, 5-Bromocyclooct-1-ene provides unparalleled architectural and functional flexibility. By leveraging the specific mechanistic interactions of the Hoveyda-Grubbs 2nd generation catalyst, researchers can dictate the formation of high-purity macrocycles. Furthermore, the robust bromo-leaving group establishes 5-BrCOE as a premier scaffold for developing advanced, chemically inert functional materials through click chemistry.

References

  • Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda-Grubbs Catalyst: An Efficient Approach toward High-Purity Functionalized Macrocyclic Oligo(cyclooctene)
  • Scheme 1. a)
  • ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene Source: Taylor & Francis
  • Chemically Recyclable Polymers from Living ROMP of Cyclooctene Deriv

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromocyclooct-1-ene

This guide provides essential safety and logistical information for the proper disposal of 5-Bromocyclooct-1-ene (CAS: 4103-12-2), a halogenated organic compound. Adherence to these procedures is critical for ensuring la...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Bromocyclooct-1-ene (CAS: 4103-12-2), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Assessment and Characterization

Understanding the inherent hazards of 5-Bromocyclooct-1-ene is the foundation of its safe handling and disposal. As a brominated hydrocarbon, it belongs to the halogenated organic compound class, which necessitates specific waste management protocols.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 4103-12-2[3]
Molecular Formula C₈H₁₃Br
Molecular Weight 189.1 g/mol [3]
Physical Form Solid or colorless to pale-yellow liquid[3]
Purity Typically 95-97%[3]

Table 2: GHS Hazard Identification

Hazard ClassPictogramSignal WordHazard Statement(s)Source(s)
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed
Skin Irritation GHS07WarningH315: Causes skin irritation[4]
Eye Irritation GHS07WarningH319: Causes serious eye irritation[4]
STOT - Single Exposure GHS07WarningH335: May cause respiratory irritation[4]

The primary directive for disposal stems from its classification as a halogenated organic compound . These substances cannot be disposed of via sanitary sewer systems and require segregation from non-halogenated waste streams to avoid complex and costly disposal procedures.[2][5][6] Mixing halogenated waste with non-halogenated solvents will force the entire mixture to be managed as halogenated waste, significantly increasing disposal costs.[6][7]

Personal Protective Equipment (PPE)

Prior to handling 5-Bromocyclooct-1-ene in any capacity, including disposal, the following minimum PPE is mandatory:

  • Eye and Face Protection: Wear tight-sealing safety goggles.[2][8] For operations with a higher splash risk, a face shield should be used in conjunction with goggles.

  • Skin Protection: A standard laboratory coat is required to protect clothing and skin.[2]

  • Hand Protection: Use nitrile gloves to prevent skin contact.[2] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Respiratory Protection: All handling and commingling of waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][2][7]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The procedure varies based on the spill's magnitude.

For Small Spills (manageable by lab personnel):

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Wearing appropriate PPE, contain the spill with absorbent pads or an inert material like sand, silica gel, or universal binder.[5][8]

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated material into a sealable, chemically compatible container (e.g., a heavy-duty plastic bag or a designated solid waste container).[5][7]

  • Seal and label the container as "Hazardous Waste" with the full chemical name: "5-Bromocyclooct-1-ene (spill debris)."

  • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[7]

For Large Spills or Extremely Toxic Releases:

  • Evacuate the immediate area.

  • Alert nearby personnel and activate the nearest fire alarm to initiate a building evacuation.

  • Contact your institution's emergency services and EH&S department immediately.[5][7] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Workflow

The proper disposal of 5-Bromocyclooct-1-ene is a systematic process that prioritizes segregation, clear labeling, and safe storage until final pickup by trained professionals.

G start Material Identified for Disposal: 5-Bromocyclooct-1-ene decision Is material a Halogenated Organic Compound? start->decision waste_stream_h YES: Halogenated Waste Stream decision->waste_stream_h Contains Bromine waste_stream_nh NO: Non-Halogenated Waste Stream decision->waste_stream_nh container Select Compatible Container (e.g., Polyethylene Bottle) - Must have a threaded, sealing cap - Must be in good condition waste_stream_h->container labeling Label Container BEFORE Adding Waste - 'Halogenated Waste' - List all chemical constituents - Add hazard pictograms container->labeling accumulation Add Waste in Fume Hood Keep container closed when not in use labeling->accumulation storage Store in Designated Satellite Accumulation Area (SAA) - Use secondary containment - Segregate from incompatibles accumulation->storage disposal Container is ¾ Full: Request Waste Collection from EH&S storage->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Bromocyclooct-1-ene
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